(Rac)-PT2399
Description
Properties
IUPAC Name |
3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-PT2399 Mechanism of Action in Clear Cell Renal Cell Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clear cell renal cell carcinoma (ccRCC) is fundamentally a disease of metabolic dysregulation, frequently driven by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic event leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits, particularly HIF-2α, which acts as a primary oncogenic driver in ccRCC. (Rac)-PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of HIF-2α. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects on gene transcription, and its anti-tumor activity in preclinical and clinical settings. The guide is intended to serve as a resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapies.
Core Mechanism of Action: Disruption of the HIF-2α/ARNT Heterodimer
The cornerstone of this compound's therapeutic effect lies in its ability to directly and selectively bind to the PAS B domain of the HIF-2α protein. This binding event induces a conformational change in HIF-2α, which allosterically prevents its heterodimerization with its essential partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The HIF-2α/ARNT heterodimer is a transcription factor that, when formed, translocates to the nucleus and binds to hypoxia response elements (HREs) in the promoter regions of a multitude of target genes. By disrupting the formation of this complex, this compound effectively silences the transcriptional activity of HIF-2α.[1]
Below is a diagram illustrating the core mechanism of action of this compound.
Downstream Effects on HIF-2α Target Gene Expression
The inhibition of the HIF-2α/ARNT complex by this compound leads to the downregulation of a specific set of HIF-2α target genes that are crucial for ccRCC pathogenesis. These genes are involved in various cellular processes including angiogenesis, cell proliferation, and metabolism. Notably, PT2399 does not affect the expression of HIF-1α-specific target genes, highlighting its selectivity.[1]
Key downregulated target genes include:
-
VEGF (Vascular Endothelial Growth Factor): A potent pro-angiogenic factor.
-
CCND1 (Cyclin D1): A key regulator of cell cycle progression.[2]
-
GLUT1 (Glucose Transporter 1): Involved in glucose uptake and metabolism.
Quantitative Data on In Vitro and In Vivo Activity
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of HIF-2α in ccRCC cell lines. The half-maximal inhibitory concentration (IC50) for the disruption of the HIF-2α/ARNT complex is in the low nanomolar range. Sensitivity to PT2399 has been correlated with higher intracellular levels of HIF-2α protein.
| Cell Line | VHL Status | PT2399 Sensitivity | IC50 (HIF-2α/ARNT Dimerization) | Reference |
| 786-O | Mutant | Sensitive | ~6 nM | [3] |
| A498 | Mutant | Sensitive | Not Reported | [3] |
| UMRC-2 | Mutant | Insensitive | Comparable to sensitive lines | [3] |
| 769-P | Mutant | Insensitive | Comparable to sensitive lines | [3] |
Preclinical In Vivo Efficacy
In orthotopic xenograft models of human ccRCC, this compound has demonstrated significant anti-tumor activity, leading to tumor growth inhibition and, in some cases, tumor regression. Notably, PT2399 has shown greater efficacy than sunitinib, a standard-of-care tyrosine kinase inhibitor, and has demonstrated activity in sunitinib-resistant tumors.[4]
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| ccRCC Patient-Derived Xenograft (PDX) | PT2399 | Superior to sunitinib | [4] |
| Sunitinib-Resistant ccRCC PDX | PT2399 | Active | [4] |
Clinical Activity of a Close Analog (PT2385)
While clinical trial data for this compound is limited, a close analog, PT2385, has been evaluated in a Phase I clinical trial in patients with advanced ccRCC. The trial demonstrated a manageable safety profile and encouraging signs of anti-tumor activity.
| Trial Identifier | Phase | Treatment | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| NCT02293980 | I | PT2385 Monotherapy | 12% (Partial Response) | Anemia (10%), Hypoxia (4%) | [5][6][7][8][9] |
| NCT02293980 | I (Expansion Cohort) | PT2385 + Nivolumab | 22% (1 CR, 10 PR) | Anemia (4%), Fatigue (4%), Hypoxia (4%) | [5][9] |
Mechanisms of Resistance
Preclinical studies have identified potential mechanisms of acquired resistance to this compound. These include:
-
Mutations in the HIF-2α PAS B domain: These mutations can prevent the binding of PT2399 to its target.
-
Mutations in ARNT: Certain mutations in ARNT can stabilize the HIF-2α/ARNT dimer, even in the presence of PT2399.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess HIF-2α/ARNT Dimerization
This protocol describes the immunoprecipitation of HIF-2α to determine its interaction with ARNT in ccRCC cells treated with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Plate ccRCC cells (e.g., 786-O) and allow them to adhere. Treat cells with the desired concentration of this compound or DMSO as a vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against HIF-2α overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HIF-2α and ARNT.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the anchorage-independent growth of ccRCC cells, a hallmark of tumorigenicity, following treatment with this compound.
Detailed Steps:
-
Prepare Base Agar Layer: Prepare a solution of 0.6% agar in complete culture medium. Pipette this solution into culture plates and allow it to solidify.
-
Prepare Top Agar Layer with Cells: Trypsinize and count ccRCC cells. Prepare a single-cell suspension in complete culture medium. Mix the cell suspension with a 0.3% agar solution containing the desired concentration of this compound or vehicle control.
-
Plating: Carefully overlay the top agar/cell mixture onto the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks. Add fresh medium containing the respective treatments to the top of the agar every 2-3 days to prevent drying.
-
Staining and Quantification: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies and measure their size using a microscope and appropriate software.
Orthotopic Xenograft Model of ccRCC
This protocol describes the implantation of human ccRCC cells into the kidney of immunodeficient mice to evaluate the in vivo efficacy of this compound.[1][10][11][12][13]
Detailed Steps:
-
Cell Preparation: Culture and harvest human ccRCC cells. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Surgical Procedure: Anesthetize an immunodeficient mouse (e.g., nude or SCID). Make a small incision on the flank to expose the kidney.
-
Cell Implantation: Using a fine-gauge needle, carefully inject the ccRCC cell suspension under the renal capsule.
-
Closure: Suture the muscle and skin layers of the incision.
-
Tumor Growth and Treatment: Allow the tumors to establish and grow to a palpable size. Randomize the mice into treatment and control groups. Administer this compound or a vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitoring and Endpoint: Monitor tumor growth regularly by caliper measurements or in vivo imaging. At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., histology, gene expression analysis).
Conclusion
This compound represents a significant advancement in the targeted therapy of clear cell renal cell carcinoma by directly inhibiting the oncogenic driver HIF-2α. Its specific mechanism of action, involving the disruption of the HIF-2α/ARNT heterodimer, leads to the downregulation of key genes involved in tumor growth and angiogenesis. Preclinical data have demonstrated its potent anti-tumor activity, and clinical trials with a close analog have shown promising results in patients with advanced ccRCC. Further research into predictive biomarkers of response and mechanisms of resistance will be crucial for optimizing the clinical application of this novel class of HIF-2α inhibitors. This technical guide provides a foundational understanding of the core principles underlying the action of this compound, which will be valuable for ongoing research and development efforts in the field of ccRCC therapeutics.
References
- 1. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthotopic xenografts of RCC retain histological, immunophenotypic and genetic features of tumors in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
An In-depth Technical Guide to (Rac)-PT2399: A First-in-Class HIF-2α Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PT2399 is the racemic mixture of PT2399, a potent and selective, first-in-class small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor.[1][2] HIF-2α is a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to its constitutive stabilization and activity.[3][4][5] this compound exerts its therapeutic effect by directly binding to the PAS B domain of HIF-2α, thereby disrupting its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This inhibition prevents the transcriptional activation of HIF-2α target genes that are critical for tumor growth, proliferation, and angiogenesis.[1] Preclinical studies have demonstrated the on-target efficacy of PT2399 and its racemate in inducing tumor regression in ccRCC models.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Concepts: Primary Target and Mechanism of Action
The primary molecular target of this compound is the hypoxia-inducible factor 2α (HIF-2α) protein.
HIF-2α is a transcription factor that plays a central role in the cellular response to hypoxia. In many cancers, particularly VHL-deficient clear cell renal cell carcinoma, HIF-2α is constitutively active even in normoxic conditions, driving the expression of genes involved in:
-
Cell Proliferation and Survival: (e.g., Cyclin D1, TGF-α)[4][5]
-
Glucose Metabolism: (e.g., GLUT1)[5]
The mechanism of action of this compound involves the following key steps:
-
Direct Binding: this compound binds to a ligand-binding pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.[1][7]
-
Disruption of Heterodimerization: This binding event allosterically inhibits the heterodimerization of HIF-2α with its obligate partner, ARNT (HIF-1β).[1][2]
-
Inhibition of Transcriptional Activity: By preventing the formation of the functional HIF-2α/ARNT complex, this compound blocks the binding of this complex to hypoxia response elements (HREs) in the promoter regions of target genes.[4]
-
Downregulation of Target Genes: The ultimate result is the repression of the transcriptional program driven by HIF-2α, leading to the suppression of tumor growth.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active enantiomer, PT2399.
Table 1: In Vitro Potency
| Compound | Assay | Parameter | Value | Reference |
| PT2399 | HIF-2α Inhibition | IC50 | 6 nM | [1] |
| This compound | HIF-2α Inhibition | IC50 | 10 nM | |
| PT2399 | Binding to HIF-2α PAS-B | Kd | 42.5 nM | [8] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Parameter | Value/Effect | Reference |
| PT2399 | 786-O (ccRCC) | Soft Agar (B569324) Growth | Inhibition | 0.2–2 µM | [1] |
| PT2399 | A498 (ccRCC) | Soft Agar Growth | Inhibition | Not specified | [6] |
| PT2399 | UMRC-2, 769-P (ccRCC) | Orthotopic Tumor Growth | No suppression | Not applicable | [6] |
Table 3: In Vivo Efficacy (Preclinical)
| Compound | Model | Dosing | Effect | Reference |
| PT2399 | Orthotopic 786-O ccRCC xenograft | 30 mg/kg, oral gavage | Tumor regression | [6] |
| PT2399 | Metastatic 786-O (M2A) ccRCC model | Not specified | Tumor regression, prolonged survival | [6] |
| PT2399 | Patient-Derived Xenograft (PDX) of ccRCC | Not specified | Tumor growth inhibition | [2][6] |
Experimental Protocols
HIF-2α Binding Assay (Isothermal Titration Calorimetry - ITC)
This protocol describes a method for quantifying the binding affinity of this compound to the HIF-2α PAS-B domain using isothermal titration calorimetry.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain protein
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, with 5% DMSO)
Procedure:
-
Protein Preparation: Dialyze the purified HIF-2α PAS-B domain protein against the assay buffer overnight at 4°C to ensure buffer compatibility.
-
Concentration Determination: Accurately determine the concentration of the HIF-2α PAS-B domain protein using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution to the final desired concentration in the assay buffer. The final DMSO concentration in the sample cell and syringe should be matched.
-
ITC Experiment Setup:
-
Load the HIF-2α PAS-B domain protein into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Titration: Perform a series of injections of this compound into the protein solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the raw ITC data to obtain the enthalpy change (ΔH) for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Assay: Soft Agar Colony Formation
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Materials:
-
786-O clear cell renal cell carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Agarose (B213101) (low melting point)
-
6-well plates
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in complete growth medium.
-
Dispense 2 ml of the bottom agar solution into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature.
-
-
Cell Layer:
-
Harvest 786-O cells and resuspend them in complete growth medium to obtain a single-cell suspension.
-
Prepare a 0.7% agarose solution in complete growth medium and cool it to 40°C.
-
Mix the cell suspension with the 0.7% agarose solution to a final cell density of approximately 8,000 cells per well.
-
Immediately plate 1 ml of the cell-agar mixture on top of the solidified bottom agar layer.
-
-
Treatment:
-
After the cell layer solidifies, add 2 ml of complete growth medium containing various concentrations of this compound (e.g., 0.2 µM to 2 µM) or vehicle control (DMSO) to each well.[1]
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days.
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Quantify the effect of this compound by comparing the number of colonies in treated wells to the vehicle control.
-
In Vivo Efficacy Study: ccRCC Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model of clear cell renal cell carcinoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
786-O ccRCC cells
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of 786-O cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally by gavage at a specified dose and schedule (e.g., a dose equivalent to 30 mg/kg of PT2399).[6]
-
Administer the vehicle to the control group using the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health and well-being of the animals.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, analysis of biomarkers in tumor tissue, and assessment of metastasis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition as the percentage change in tumor volume in the treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Mandatory Visualizations
Caption: VHL/HIF-2α signaling pathway and the mechanism of this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jkcvhl.com [jkcvhl.com]
- 5. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance [mdpi.com]
- 6. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Discovery and Development of (Rac)-PT2399: A First-in-Class HIF-2α Antagonist
(Rac)-PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. Its discovery marked a significant milestone in targeting a protein long considered "undruggable" and has paved the way for new therapeutic strategies, particularly in the treatment of clear cell renal cell carcinoma (ccRCC). This technical guide details the history of this compound's discovery and development, its mechanism of action, and the key preclinical data that established its on-target efficacy.
Discovery History: A Structure-Based Approach
The development of PT2399 was the culmination of years of foundational research into the biology of hypoxia-inducible factors and a targeted, structure-based drug design program. The protein HIF-2α is a key oncogenic driver in ccRCC, a cancer type characterized by the frequent inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This inactivation leads to the accumulation of HIF-2α, which then forms an obligatory heterodimer with HIF-1β (also known as ARNT), driving the transcription of genes involved in tumor growth, proliferation, and angiogenesis.[3][4]
Recognizing the therapeutic potential of inhibiting this interaction, researchers at Peloton Therapeutics, building on the academic work of Richard Bruick and Kevin Gardner, embarked on a structure-based design campaign to identify a small molecule that could disrupt the HIF-2α/ARNT complex.[2][5][6] This effort led to the identification of PT2399 as a selective antagonist that binds directly to a pocket within the PAS B domain of HIF-2α.[7][8] This binding event sterically hinders the heterodimerization with ARNT, effectively crippling the transcription factor's ability to function.[7][9] The success of this program led to the development of closely related clinical candidates, including PT2385 and PT2977 (belzutifan), and the eventual acquisition of Peloton Therapeutics by Merck.[10][11][12]
Mechanism of Action: Disrupting the HIF-2α/ARNT Heterodimer
The primary mechanism of action of PT2399 is the direct inhibition of the protein-protein interaction between HIF-2α and its partner, ARNT.
-
Binding Site: PT2399 binds to a ligandable pocket within the Per-Arnt-Sim (PAS) B domain of the HIF-2α subunit.[7][8]
-
Inhibition of Dimerization: By occupying this internal cavity, PT2399 induces conformational changes that prevent HIF-2α from forming a functional heterodimer with ARNT.[4][13]
-
Downregulation of Target Genes: The disruption of the HIF-2α/ARNT complex prevents its binding to Hypoxia Response Elements (HREs) in the promoters of target genes. This leads to the transcriptional repression of genes crucial for cancer cell survival and proliferation, such as VEGF, CCND1 (Cyclin D1), and GLUT1.[3][9]
-
Selectivity: PT2399 is highly selective for HIF-2α and does not significantly affect the activity of the related HIF-1α transcription factor, as demonstrated by its lack of suppression of HIF-1α-specific targets like BNIP3.[7][9]
The signaling pathway is depicted in the diagram below.
Preclinical Development and Efficacy
This compound has been extensively evaluated in preclinical models of ccRCC, demonstrating potent and specific anti-tumor activity both in vitro and in vivo.
In Vitro Activity
PT2399 has shown potent inhibition of HIF-2α activity and the proliferation of VHL-deficient ccRCC cell lines.
| Parameter | Value | Cell Line / System | Citation |
| IC₅₀ (HIF-2α Inhibition) | 6 nM | Biochemical Assay | [7][9] |
| In Vitro Activity | Inhibits soft agar (B569324) growth (0.2–2 µM) | 786-O cells | [7][9] |
| Off-Target Toxicity | Observed at 20 µM | 786-O and other cancer cells | [7][9] |
In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models of ccRCC have been crucial in demonstrating the therapeutic potential of PT2399.
| Parameter | Details | Animal Model | Citation |
| Standard Dosage | 100 mg/kg, oral gavage, every 12 hours | RCC bearing mice | [7][9] |
| Tumor Suppression | Suppressed tumorigenesis in 56% (10 of 18) of ccRCC PDX lines | ccRCC PDX models | [2][9] |
| Comparative Efficacy | Showed greater activity than sunitinib (B231) and was effective in sunitinib-resistant tumors | ccRCC PDX models | [2][5] |
| On-Target Effects | Reduced tumor cell density, increased fibrosis, and suppressed circulating erythropoietin (a HIF-2 target) | RCC bearing mice | [2][9] |
| Pharmacodynamic Marker | Suppression of circulating erythropoietin (EPO) confirmed in-host Hif-2 inhibition | Mice | [2] |
Mechanisms of Resistance
Studies have also identified potential mechanisms of resistance to PT2399. Prolonged treatment can lead to the acquisition of mutations in either HIF-2α (e.g., G323E) at the drug-binding site or in its dimerization partner ARNT (e.g., F446L), both of which preserve the HIF-2 dimer structure despite the presence of the drug.[2][4] Additionally, some studies have suggested that the mutation status of the tumor suppressor p53 might influence sensitivity to HIF-2α inhibition.[5][6]
Experimental Protocols and Methodologies
The preclinical evaluation of PT2399 involved a range of specialized assays to determine its mechanism, potency, and efficacy. The general workflow is outlined below.
A. HIF-2α/ARNT Heterodimerization Assay (Time-Resolved FRET)
This assay is used to quantify the ability of a compound to disrupt the interaction between HIF-2α and ARNT in a biochemical setting.
-
Protein Expression and Purification: Recombinant HIF-2α and ARNT PAS-B domains are expressed, often with affinity tags (e.g., His-tag, Strep-tag) and fluorescent labels suitable for TR-FRET (e.g., Terbium donor and a fluorescent acceptor).
-
Assay Setup: Labeled HIF-2α and ARNT proteins are mixed in an assay buffer in a microplate.
-
Compound Addition: PT2399 is added in a dose-response manner (e.g., serial dilutions).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Reading: The TR-FRET signal is measured using a plate reader. A high signal indicates protein-protein interaction, while a low signal indicates disruption.
-
Data Analysis: The results are used to calculate an IC₅₀ value, representing the concentration of PT2399 required to inhibit 50% of the HIF-2α/ARNT interaction.
B. Cell-Based Assays: Soft Agar Colony Formation
This anchorage-independent growth assay is a stringent method for measuring the malignant, transforming potential of cells in vitro.
-
Preparation of Agar Layers:
-
Cell Preparation: VHL-deficient ccRCC cells (e.g., 786-O) are harvested via trypsinization to create a single-cell suspension.
-
Plating: A defined number of cells (e.g., 5,000-10,000 cells/well) are resuspended in the warm top agar solution containing various concentrations of PT2399 (e.g., 0.2 µM to 2 µM) or vehicle control (DMSO). This cell-agar suspension is then immediately plated on top of the solidified base layer.[7]
-
Incubation: Plates are incubated at 37°C in a humidified incubator for an extended period (e.g., 14-21 days) to allow for colony formation.[7][9]
-
Colony Staining and Quantification: After incubation, colonies are stained with a solution like crystal violet and counted either manually or using imaging software. The number and size of colonies in PT2399-treated wells are compared to the vehicle control to determine the effect on anchorage-independent growth.[17]
C. In Vivo Patient-Derived Xenograft (PDX) Studies
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are high-fidelity models for evaluating anti-cancer agents.
-
Tumor Implantation: Fresh tumor tissue from a ccRCC patient nephrectomy is obtained. Small fragments (e.g., 1-3 mm³) are subcutaneously or orthotopically (under the renal capsule) implanted into immunodeficient mice (e.g., NOD/SCID).[18][19]
-
Tumor Growth and Passaging: Tumors are allowed to grow. Once they reach a certain size (e.g., ~1,000 mm³), they can be harvested and passaged into subsequent cohorts of mice for drug studies.[19]
-
Treatment: When tumors in the study cohort reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups. Treatment with PT2399 (e.g., 100 mg/kg, BID, oral gavage) or vehicle control is initiated.[2][7]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight and overall health are monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (to assess proliferation and apoptosis) and gene expression analysis to confirm on-target drug effects.[6]
Conclusion
The discovery and preclinical development of this compound represent a landmark achievement in oncology drug development. By successfully targeting the HIF-2α transcription factor through a rational, structure-based design, Peloton Therapeutics validated a critical oncogenic pathway in ccRCC. The robust on-target efficacy demonstrated in a variety of preclinical models, including high-fidelity PDX systems, established a new therapeutic paradigm for VHL-mutant kidney cancer and laid the groundwork for the clinical success of its successors. The story of PT2399 serves as a powerful case study in targeting challenging protein-protein interactions to address unmet medical needs.
References
- 1. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 6. Kidney cancer: HIF-2[alpha] -- a new target in RCC - ProQuest [proquest.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 10. wsgr.com [wsgr.com]
- 11. Merck signs $1bn deal to acquire Peloton Therapeutics [pharmaceutical-technology.com]
- 12. Merck to Acquire Peloton Therapeutics, Bolstering Oncology Pipeline - Accuprec [accuprec.com]
- 13. Exploring the inhibition mechanism on HIF-2 by inhibitor PT2399 and 0X3 using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. lab.moffitt.org [lab.moffitt.org]
- 18. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of (Rac)-PT2399, a HIF-2α Inhibitor
This technical guide provides a comprehensive overview of the biological activity of this compound, a potent and selective small-molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and discusses mechanisms of resistance.
Introduction: HIF-2α as a Therapeutic Target
Hypoxia, or low oxygen supply, is a common feature of the solid tumor microenvironment that drives cancer progression, metastasis, and therapeutic resistance.[1] The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors.[2][3] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of the HIF-α subunits, most notably HIF-2α.[2][3][4]
HIF-2α acts as a primary oncogenic driver in ccRCC, transcribing a multitude of genes involved in cell proliferation, angiogenesis, and metabolic reprogramming.[1][2][4] This central role makes HIF-2α a critical therapeutic target. PT2399 emerged from structure-based drug design as a first-in-class, orally bioavailable antagonist that selectively targets HIF-2α, paving the way for a new class of targeted cancer therapies.[2][5][6]
Mechanism of Action
Under normal oxygen conditions, the HIF-2α subunit is targeted for proteasomal degradation by the VHL protein.[2][7] In hypoxic conditions or when VHL is inactivated, HIF-2α stabilizes and translocates to the nucleus. There, it forms a heterodimer with its partner, the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[2][3] This HIF-2 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[7]
PT2399 exerts its inhibitory effect by directly binding to a large internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.[8][9][10] This binding allosterically induces conformational changes that prevent the heterodimerization of HIF-2α with ARNT.[10][11] By blocking the formation of the functional HIF-2 transcriptional complex, PT2399 effectively cripples its ability to bind DNA, thereby suppressing the expression of its oncogenic target genes such as VEGF, PDGF, and CAIX.[2][3][8]
Quantitative Pharmacological Data
PT2399 is characterized by its high potency and selectivity for HIF-2α. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 6 nM | Direct binding to HIF-2α PAS B domain | [8] |
| In Vitro Activity | 0.2–2 µM | Inhibition of 786-O cell soft agar (B569324) growth | [8][9] |
| Off-Target Toxicity | >20 µM | Inhibition of HIF-2α −/− 786-O cell proliferation | [8][9] |
| In Vivo Dosage | 100 mg/kg | Oral gavage, every 12 hours in RCC mouse models | [8] |
Preclinical Biological Activity
The anti-tumor effects of PT2399 have been demonstrated in a range of preclinical models.
In Vitro Activity
In cell-based assays using VHL-deficient ccRCC cell lines (e.g., 786-O, A498), PT2399 effectively:
-
Disrupts HIF-2 Complex: It specifically disassembles the HIF-2α/ARNT dimer without affecting the HIF-1α/ARNT complex.[12]
-
Represses Target Genes: It downregulates the mRNA levels of well-established HIF-2 target genes.[8][9]
-
Inhibits Cancer Cell Growth: It inhibits anchorage-independent growth in soft agar assays, a hallmark of tumorigenicity.[8][9]
-
Destabilizes HIF-2α: In some contexts, PT2399 has been shown to destabilize the HIF-2α protein itself.[9]
Notably, ccRCC cell lines exhibit variable sensitivity to PT2399. Studies have shown that a better response is often associated with higher basal levels of HIF-2α protein.[9][13]
In Vivo Activity
In animal models, PT2399 demonstrates significant on-target antitumor activity:
-
Tumor Regression: Treatment with PT2399 leads to tumor regression in patient-derived xenograft (PDX) and orthotopic models of primary and metastatic ccRCC.[5][9][14]
-
Superiority to Standard of Care: In comparative studies, PT2399 showed greater tumor growth inhibition and was better tolerated than sunitinib, a standard tyrosine kinase inhibitor used in RCC treatment.[5][6][13] It was also effective in sunitinib-resistant tumors.[5][6]
-
Pharmacodynamic Evidence: Efficacy is confirmed by on-target effects in vivo, including reduced expression of HIF-responsive genes in tumors and suppression of circulating erythropoietin (EPO), a systemic HIF-2 target.[5][6]
Mechanisms of Resistance
As with many targeted therapies, prolonged treatment with PT2399 can lead to acquired resistance. Preclinical studies have identified specific molecular mechanisms that allow cancer cells to evade inhibition.
-
On-Target Mutations: The primary mechanism involves mutations in the components of the HIF-2 complex. These include:
-
HIF-2α Mutations: Point mutations within the PT2399 binding site on the HIF-2α PAS B domain can prevent the drug from binding effectively.[5][6]
-
HIF-1β (ARNT) Mutations: Second-site suppressor mutations in ARNT can strengthen the HIF-2α/ARNT interaction, preserving the dimer's stability even in the presence of PT2399.[5][6]
-
-
Tumor Heterogeneity: Some VHL-mutant ccRCCs are intrinsically resistant to HIF-2α inhibition, indicating that they are not solely dependent on this pathway for survival and proliferation.[5][6]
-
Other Genetic Factors: Resistance has also been associated with mutations in other tumor suppressor genes, such as TP53.[13]
Experimental Protocols
This section details common methodologies for evaluating the biological activity of HIF-2α inhibitors like PT2399.
HIF-2α/ARNT Dimerization Assay (Co-Immunoprecipitation)
This protocol assesses the ability of an inhibitor to disrupt the HIF-2α/ARNT protein-protein interaction in cells.
-
Cell Culture and Treatment: Plate VHL-deficient ccRCC cells (e.g., 786-O). Treat with PT2399 or vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell or nuclear extracts using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against one of the binding partners (e.g., anti-ARNT antibody) overnight at 4°C.[11][12] Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other binding partner (e.g., anti-HIF-2α antibody) and the immunoprecipitated protein (anti-ARNT) as a control. A reduction in the co-precipitated HIF-2α band in the PT2399-treated sample indicates disruption of the dimer.
HIF Target Gene Expression Analysis (RT-qPCR)
This method quantifies the effect of the inhibitor on the transcriptional activity of HIF-2.
-
Cell Culture and Treatment: Treat ccRCC cells with a dose-response range of PT2399 or vehicle control for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for HIF-2 target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A dose-dependent decrease in the target gene mRNA levels indicates effective HIF-2 inhibition.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of PT2399 in a preclinical animal model.
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Implantation: Subcutaneously inject ccRCC cells (e.g., 786-O) or implant patient-derived xenograft (PDX) tissue fragments.[5][13]
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., vehicle control, PT2399).
-
Drug Administration: Administer PT2399 (e.g., 100 mg/kg) or vehicle twice daily via oral gavage.[8] Monitor animal weight and health status regularly.
-
Efficacy Assessment: Measure tumor volumes 2-3 times per week. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic and Endpoint Analysis: At the end of the study, collect tumors and other tissues for analysis, including Western blot for protein levels, RT-qPCR for gene expression, and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).[9]
Conclusion
This compound is a highly specific and potent antagonist of the HIF-2α transcription factor. By directly binding to the HIF-2α PAS B domain, it effectively blocks heterodimerization with ARNT, leading to the downregulation of key oncogenic target genes. Preclinical studies have validated its on-target efficacy, demonstrating significant anti-tumor activity in VHL-deficient ccRCC models, including those resistant to other therapies. While the emergence of on-target resistance mutations presents a clinical challenge, the study of PT2399 has provided invaluable insights into the biology of HIF-2-driven cancers and established a robust proof-of-concept for this therapeutic strategy, directly leading to the development of clinically approved HIF-2α inhibitors.
References
- 1. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the inhibition mechanism on HIF-2 by inhibitor PT2399 and 0X3 using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
- 14. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-PT2399: A Deep Dive into its Role as a HIF-2α Antagonist in the Hypoxia Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia, a common feature of the tumor microenvironment, drives cancer progression and therapeutic resistance primarily through the activation of Hypoxia-Inducible Factors (HIFs). HIF-2α, in particular, has emerged as a key oncogenic driver in various cancers, most notably in clear cell renal cell carcinoma (ccRCC). (Rac)-PT2399 is a potent and selective small-molecule inhibitor of HIF-2α, representing a significant advancement in the targeted therapy of HIF-2α-driven malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the hypoxia signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
The Hypoxia Signaling Pathway and the Role of HIF-2α
Under normoxic conditions, the α-subunits of HIFs (HIF-1α and HIF-2α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the HIF-α subunits. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/β or HIF-2α/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in critical cellular processes such as angiogenesis, glucose metabolism, cell proliferation, and survival.[1][2]
While HIF-1α and HIF-2α share some target genes, they also have distinct roles. HIF-2α has been identified as the primary driver of ccRCC, a cancer type characterized by the frequent inactivation of the VHL tumor suppressor gene.[3] Loss of VHL function leads to the constitutive stabilization of HIF-2α, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[4] This sustained HIF-2α activity drives the expression of oncogenes that promote tumor growth and vascularization, including vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1).[3][5]
This compound: Mechanism of Action
This compound is a first-in-class, orally bioavailable, and selective antagonist of HIF-2α.[6][7] Its mechanism of action involves direct binding to a specific pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.[6][8] This binding event induces a conformational change in HIF-2α, which allosterically disrupts its ability to form a functional heterodimer with its partner protein, ARNT.[6][9] By preventing the formation of the HIF-2α/ARNT complex, this compound effectively blocks the binding of this transcription factor to HREs on target gene promoters, thereby inhibiting the transcription of HIF-2α-dependent genes.[4][6] Notably, PT2399 exhibits high selectivity for HIF-2α over HIF-1α, which is attributed to structural differences in the PAS-B domains of the two isoforms.[6] This selectivity is crucial as it allows for the targeted inhibition of the oncogenic HIF-2α pathway while potentially sparing the functions of HIF-1α.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical Assay | [6] |
| Binding Affinity (Kd) | 42.5 nM | Isothermal Calorimetry (HIF-2α PAS-B domain) | [8] |
| Soft Agar Growth Inhibition | Effective at 0.2–2 µM | 786-O (VHL-/- ccRCC) | [6] |
| Off-target Toxicity | Observed at 20 µM | Proliferation inhibition in HIF-2α -/- 786-O cells | [3] |
Table 2: Effect of this compound on HIF-2α Target Gene Expression in 786-O Cells
| Target Gene | Treatment Condition | Fold Change (mRNA) | Reference |
| VEGFA | PT2399 (2 µM, 48h) | Downregulated (quantitative data not specified) | [10] |
| GLUT1 (SLC2A1) | Not specified | Downregulated | [5] |
| NDRG1 | PT2399 (concentration-dependent) | Downregulated | [3] |
| CCND1 (Cyclin D1) | PT2399 (concentration-dependent) | Downregulated | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome | Reference |
| ccRCC Xenograft (mice) | 100 mg/kg, oral gavage, every 12 hours | Tumor regression; more active than sunitinib | [6] |
| Orthotopic 786-O Xenograft (mice) | 30 mg/kg, oral gavage, daily for 28 days | Inhibition of tumor growth | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain protein.
-
This compound compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
DMSO (for compound dissolution).
Protocol:
-
Protein Preparation: Dialyze the purified HIF-2α PAS-B protein against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a spectrophotometer (A280).
-
Ligand Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution. Further dilute the stock solution into the ITC buffer to the desired final concentration, ensuring the final DMSO concentration in the syringe is low (<5%) to minimize heat of dilution effects.
-
ITC Experiment Setup:
-
Load the HIF-2α PAS-B protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
-
Data Acquisition: Initiate the titration experiment. The instrument will inject the ligand into the protein solution and measure the heat changes associated with each injection.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes HIF-2α in a cellular context.
Materials:
-
ccRCC cells with high HIF-2α expression (e.g., 786-O).
-
This compound compound and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
PCR tubes and a thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against HIF-2α and a secondary HRP-conjugated antibody.
Protocol:
-
Cell Treatment: Culture 786-O cells to ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature for 3 minutes.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-2α. Detect the protein bands using a chemiluminescence-based detection system.
-
Data Analysis: Quantify the band intensities for HIF-2α at each temperature for both the vehicle- and PT2399-treated samples. Plot the relative amount of soluble HIF-2α as a function of temperature. A shift in the melting curve to a higher temperature in the PT2399-treated samples indicates stabilization of HIF-2α upon compound binding.
In Vivo Orthotopic Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of ccRCC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
786-O cells engineered to express luciferase.
-
This compound formulated for oral gavage.
-
Bioluminescence imaging system.
Protocol:
-
Tumor Cell Implantation: Surgically implant luciferase-expressing 786-O cells into the sub-renal capsule of the mice. This orthotopic model more accurately recapitulates the tumor microenvironment.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI).
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 30-100 mg/kg) or vehicle orally once or twice daily.
-
Efficacy Assessment: Monitor tumor growth throughout the treatment period using BLI. Measure the body weight of the mice regularly to assess toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume can be measured. Tumors can also be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blotting or qPCR to assess target engagement and downstream effects).
Visualizations of Workflows and Pathways
Structure-Based Drug Discovery Workflow for HIF-2α Inhibitors
Conclusion
This compound is a highly promising therapeutic agent that targets a key driver of ccRCC and other HIF-2α-dependent cancers. Its specific mechanism of action, involving the allosteric inhibition of HIF-2α/ARNT heterodimerization, provides a clear rationale for its potent and selective anti-tumor activity. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of hypoxia signaling and cancer therapeutics. Further investigation into the nuances of PT2399's activity, including potential resistance mechanisms and combination therapies, will be crucial for its successful clinical translation.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Cancer Cells’ Metabolism Dynamics in Renal Cell Carcinoma Patients’ Outcome: Influence of GLUT-1-Related hsa-miR-144 and hsa-miR-186 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthotopic xenografts of RCC retain histological, immunophenotypic and genetic features of tumors in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
Structural Analysis of (Rac)-PT2399 Binding to HIF-2α: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and biochemical basis for the binding of (Rac)-PT2399 to the Hypoxia-Inducible Factor 2α (HIF-2α), a critical transcription factor implicated in the progression of clear cell renal cell carcinoma (ccRCC) and other malignancies. This document outlines the mechanism of action, summarizes key quantitative binding data, and presents detailed experimental protocols for the characterization of this interaction.
Introduction: Targeting the "Undruggable" Transcription Factor
Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors essential for the cellular response to low oxygen conditions. The HIF-2 complex, composed of the HIF-2α and ARNT (HIF-1β) subunits, is a key driver of tumorigenesis, particularly in ccRCC where the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to the constitutive stabilization of HIF-2α.[1][2] For years, the lack of a defined small-molecule binding pocket on HIF-2α rendered it an "undruggable" target.
The discovery of a cryptic internal cavity within the PAS-B domain of HIF-2α paved the way for the structure-based design of small-molecule inhibitors.[3][4] PT2399 and its racemate, this compound, emerged as potent and selective antagonists of HIF-2α. These compounds allosterically inhibit the heterodimerization of HIF-2α with its partner ARNT, thereby preventing the transcription of downstream target genes involved in angiogenesis, cell proliferation, and metabolism.[1][2][3][5]
Mechanism of Action: Allosteric Inhibition of HIF-2α/ARNT Dimerization
This compound binds to a pre-formed, solvent-inaccessible cavity within the Per-ARNT-Sim (PAS-B) domain of HIF-2α. This binding event induces a conformational change in the HIF-2α protein, which disrupts the protein-protein interface required for its dimerization with ARNT. The prevention of this heterodimer formation is the key mechanistic step that abrogates the transcriptional activity of the HIF-2 complex. Molecular dynamics simulations suggest that the binding of PT2399 disrupts crucial hydrogen bonds and hydrophobic interactions at the interface between the two subunits.
Below is a diagram illustrating the signaling pathway and the inhibitory action of PT2399.
References
- 1. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target efficacy of a HIF-2α ant ... | Article | H1 Connect [archive.connect.h1.co]
(Rac)-PT2399 Enantiomers: A Technical Deep Dive into Stereospecific HIF-2α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the enantiomers of the racemic hypoxia-inducible factor-2α (HIF-2α) inhibitor, PT2399, and its closely related analog, PT2385. Through a detailed examination of their specific activities, this document elucidates the critical role of stereochemistry in the development of potent and selective HIF-2α antagonists for therapeutic applications, particularly in clear cell renal cell carcinoma (ccRCC).
Introduction: The Significance of HIF-2α and the Emergence of Stereospecific Inhibitors
Hypoxia-inducible factor-2α (HIF-2α) is a transcription factor that plays a pivotal role in cellular adaptation to low oxygen levels. In certain cancers, such as ccRCC, the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the constitutive stabilization and accumulation of HIF-2α. This aberrant activation drives the transcription of genes involved in tumor growth, angiogenesis, and cell proliferation. Consequently, HIF-2α has emerged as a critical therapeutic target.
PT2399 and its analog PT2385 are small molecule inhibitors designed to disrupt the heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), thereby inhibiting its transcriptional activity. These compounds are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. This guide focuses on the differential pharmacological activities of the individual (R)- and (S)-enantiomers, highlighting the stereospecific nature of their interaction with the HIF-2α protein.
Quantitative Analysis of Enantiomeric Activity
The biological activity of the enantiomers of PT2385, a close structural analog of PT2399, reveals a significant disparity in their ability to inhibit HIF-2α. The (S)-enantiomer is markedly more potent than the (R)-enantiomer, establishing it as the eutomer (the pharmacologically active enantiomer). This stereoselectivity is a crucial finding in the development of HIF-2α inhibitors, leading to the selection of the (S)-enantiomer as the clinical candidate.
Table 1: In Vitro Activity of PT2385 Enantiomers
| Compound | Enantiomer | HRE Luciferase Reporter Assay (EC50, nM) |
| PT2385 | (S) | 27 |
| (R) | > 20,000 |
Data extracted from a study on the discovery of PT2385.
Experimental Protocols
Chiral Separation of (Rac)-PT2385
The separation of the enantiomers of racemic PT2385 is achieved using preparative supercritical fluid chromatography (SFC).
-
Instrumentation: Berger Multi-Gram II SFC
-
Column: Chiralcel OD-H, 250 x 21 mm, 5 µm particle size
-
Mobile Phase: 35% Methanol (B129727) in CO2
-
Flow Rate: 70 g/min
-
Detection Wavelength: 220 nm
-
Sample Preparation: The racemic compound is dissolved in methanol for injection.
-
Fraction Collection: The eluting peaks corresponding to each enantiomer are collected separately. The solvent is then removed under reduced pressure to yield the isolated enantiomers.
HIF-2α/ARNT Heterodimerization Assay (HTRF®)
This assay quantifies the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
-
Principle: A time-resolved fluorescence resonance energy transfer (FRET) assay is used. GST-tagged HIF-2α PAS-B domain and His-tagged ARNT PAS-B domain are used. The binding of the two proteins brings a europium cryptate-labeled anti-GST antibody and an XL665-labeled anti-His antibody into close proximity, resulting in a FRET signal.
-
Procedure:
-
Test compounds are serially diluted in the assay buffer.
-
The protein mixture (GST-HIF-2α PAS-B, His-ARNT PAS-B, and the labeled antibodies) is added to the compound dilutions in a 384-well plate.
-
The plate is incubated at room temperature to allow for protein-protein interaction and compound binding.
-
The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the signals at 665 nm to 620 nm is calculated and plotted against the compound concentration to determine the IC50 value.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the functional inhibition of HIF-2α transcriptional activity.
-
Cell Line: 786-O renal carcinoma cells, which have an inactivating mutation in VHL and constitutively active HIF-2α, are stably transfected with a luciferase reporter gene under the control of a hypoxia response element (HRE).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds.
-
After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability) and plotted against the compound concentration to determine the EC50 value.
Visualizing the Core Mechanisms
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: HIF-2α Signaling Pathway and Inhibition by (S)-PT2399/PT2385.
Caption: Workflow for Enantiomer Separation and Activity Assessment.
Conclusion
The data presented in this technical guide unequivocally demonstrate the critical importance of stereochemistry in the development of HIF-2α inhibitors. The significantly higher potency of the (S)-enantiomer of PT2385 compared to its (R)-counterpart underscores the specific, three-dimensional nature of the interaction between the inhibitor and the HIF-2α protein. This understanding is paramount for the rational design and development of next-generation HIF-2α antagonists with improved efficacy and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of targeting the HIF-2α pathway.
The Therapeutic Potential of (Rac)-PT2399 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-PT2399 is a potent and selective first-in-class small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. Primarily investigated in the context of clear cell renal cell carcinoma (ccRCC), a malignancy characterized by the near-universal inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, PT2399 has demonstrated significant preclinical antitumor activity. VHL inactivation leads to the stabilization and accumulation of HIF-α subunits, with HIF-2α being a key oncogenic driver in ccRCC. PT2399 disrupts the heterodimerization of HIF-2α with its partner, HIF-1β (also known as ARNT), thereby inhibiting the transcription of downstream target genes involved in angiogenesis, cell proliferation, and survival. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly targeting the HIF-2α protein. It binds to a pocket within the PAS B domain of HIF-2α, inducing a conformational change that prevents its crucial interaction with HIF-1β.[1] This disruption of the HIF-2α/HIF-1β heterodimer is the critical step in inhibiting the transcriptional activity of the HIF-2 complex. Consequently, the expression of a multitude of HIF-2 target genes, such as those encoding for vascular endothelial growth factor (VEGF), cyclin D1, and erythropoietin (EPO), is suppressed.[1][2] This targeted inhibition of HIF-2α signaling leads to reduced tumor angiogenesis, decreased cancer cell proliferation, and tumor regression in preclinical models of ccRCC.[2][3]
Signaling Pathway
The HIF-2α signaling pathway and the mechanism of PT2399-mediated inhibition are depicted below.
Caption: HIF-2α signaling and PT2399's mechanism of action.
Quantitative Preclinical Data
This compound has been extensively evaluated in various preclinical models of clear cell renal cell carcinoma. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Cell Line | VHL Status | Assay Type | IC50 / Effect | Reference |
| 786-O | Mutant | HIF-2α Binding | 6 nM | [4] |
| 786-O | Mutant | Soft Agar (B569324) Growth | Inhibition at 0.2–2 µM | [5] |
| A498 | Mutant | Soft Agar Growth | Inhibition | [5] |
| UMRC-2 | Mutant | Soft Agar Growth | No significant inhibition | [5] |
| 769-P | Mutant | Soft Agar Growth | No significant inhibition | [5] |
Table 2: In Vivo Efficacy of this compound in ccRCC Xenograft Models
| Model Type | Cell Line / PDX Line | Treatment | Tumor Growth Inhibition | Reference |
| Orthotopic Xenograft | 786-O | PT2399 | Tumor stasis or regression | [5] |
| Patient-Derived Xenograft (PDX) | Multiple ccRCC lines | PT2399 (100 mg/kg, oral, twice daily) | Suppression in 56% (10 out of 18) of lines | [3] |
| PDX (Sunitinib-resistant) | Multiple ccRCC lines | PT2399 | Active in sunitinib-progressing tumors | [3] |
Detailed Experimental Protocols
HIF-2α Co-Immunoprecipitation Assay
This protocol is designed to assess the ability of this compound to disrupt the interaction between HIF-2α and HIF-1β.
Materials:
-
ccRCC cells (e.g., 786-O)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HIF-1β antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-HIF-2α, anti-HIF-1β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture 786-O cells to 80-90% confluency.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-HIF-1β antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-HIF-2α and anti-HIF-1β antibodies.
Caption: Workflow for co-immunoprecipitation assay.
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation, and its inhibition by this compound.
Materials:
-
ccRCC cells
-
This compound
-
Complete cell culture medium
-
Agar
-
6-well plates
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and a 2x concentrated complete medium.
-
Mix equal volumes of the 1.2% agar (at 40°C) and 2x medium (at 37°C) to get a final concentration of 0.6% agar in 1x medium.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer with Cells:
-
Prepare a single-cell suspension of the ccRCC cells.
-
Prepare a 0.7% agar solution and 2x medium.
-
Mix the cell suspension with the 2x medium and then with the 0.7% agar (at 40°C) to achieve a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well) in 1x medium.
-
Include different concentrations of this compound or DMSO in this mixture.
-
Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified bottom layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Feed the cells twice a week with a small volume of medium containing the respective concentrations of PT2399 or DMSO.
-
After the incubation period, stain the colonies with crystal violet and count them.
-
Orthotopic Renal Cell Carcinoma Mouse Model
This in vivo model recapitulates the growth of renal tumors in their native microenvironment.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Luciferase-expressing ccRCC cells (e.g., 786-O-luc)
-
Surgical instruments
-
Anesthesia
-
This compound formulation for oral gavage
-
Bioluminescence imaging system
Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the kidney.
-
Inject a suspension of ccRCC cells (e.g., 1 x 10^6 cells in 50 µL PBS/Matrigel) into the renal subcapsular space.
-
Suture the incision.
-
Monitor tumor growth non-invasively using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups (vehicle control and PT2399).
-
Administer this compound or vehicle by oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
-
Monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the mice, and harvest the tumors for further analysis (e.g., histology, Western blotting).
Caption: Workflow for an orthotopic ccRCC mouse model.
Resistance Mechanisms
Preclinical studies have identified potential mechanisms of resistance to this compound. Prolonged treatment can lead to the selection of tumor cells with mutations in the HIF-2α protein itself, specifically in the drug-binding pocket, which prevents PT2399 from binding and disrupting the HIF-2 complex.[3] Additionally, mutations in the HIF-1β subunit have also been observed, which can stabilize the HIF-2α/HIF-1β dimer even in the presence of the inhibitor.[3] These findings highlight the importance of developing strategies to overcome or bypass these resistance mechanisms, such as combination therapies or next-generation HIF-2α inhibitors.
Conclusion
This compound has demonstrated compelling preclinical efficacy as a selective inhibitor of HIF-2α, a key oncogenic driver in clear cell renal cell carcinoma. Its mechanism of action, involving the disruption of the HIF-2α/HIF-1β heterodimer, leads to the downregulation of critical cancer-promoting genes. The data from in vitro and in vivo models strongly support the therapeutic potential of targeting the HIF-2α pathway in oncology. Further research, including clinical investigations of its analogues like belzutifan (B610325) (MK-6482), will continue to define the role of this class of drugs in the treatment of ccRCC and potentially other HIF-2α-driven malignancies. This technical guide provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound and the broader field of HIF-2α inhibition.
References
- 1. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for (Rac)-PT2399: In Vitro Efficacy in HIF-2α-Dependent Renal Cell Carcinoma
(Rac)-PT2399 is a potent and selective antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. It represents a targeted therapeutic approach for cancers driven by aberrant HIF-2α signaling, most notably in clear cell renal cell carcinoma (ccRCC) characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.
These application notes provide a comprehensive overview of the in vitro use of this compound, detailing its mechanism of action, protocols for assessing its activity in cancer cell lines, and expected outcomes. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel cancer therapeutics.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the HIF-2α protein. In VHL-deficient ccRCC cells, HIF-2α accumulates and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then translocates to the nucleus and activates the transcription of numerous target genes involved in cell proliferation, angiogenesis, and metabolism.
This compound is designed to bind to the PAS B domain of the HIF-2α subunit[1]. This binding event allosterically disrupts the heterodimerization of HIF-2α with ARNT, thereby preventing the transcriptional activation of HIF-2α target genes[1]. This targeted inhibition of HIF-2α signaling leads to a reduction in tumor cell proliferation and survival in HIF-2α-dependent cancer cells.
Caption: Mechanism of Action of this compound.
Data Presentation
The potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The table below summarizes the inhibitory activity of PT2399.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | HIF-2α Binding | - | 6 nM | [1] |
| This compound | Soft Agar (B569324) Growth | 786-O | 0.2–2 µM | [2] |
| This compound | Cell Proliferation | 786-O (HIF-2α −/−) | >20 µM (off-target toxicity) | [1][2] |
| This compound | Soft Agar Growth | A498 | Active (Concentration not specified) | [2] |
| This compound | Orthotopic Tumors | UMRC-2 | Ineffective | [2] |
| This compound | Orthotopic Tumors | 769-P | Ineffective | [2] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as the VHL-deficient ccRCC cell line 786-O.
Materials:
-
This compound
-
786-O human renal cell carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count 786-O cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/XTT Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well and incubate for 4-6 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Cell Viability Assay Workflow.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity, and is particularly relevant for evaluating the efficacy of HIF-2α inhibitors.
Materials:
-
This compound
-
786-O cells
-
Complete growth medium
-
Agar (Noble agar)
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete growth medium to obtain a 0.6% agar solution. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.7% agar solution and cool to 42°C.
-
-
Cell Suspension and Plating:
-
Harvest and count 786-O cells.
-
Prepare a single-cell suspension in complete growth medium.
-
Mix the cell suspension with the 0.7% agar solution and 2x complete growth medium containing various concentrations of this compound (e.g., 0.2 µM, 0.5 µM, 1 µM, 2 µM) and a vehicle control. The final agar concentration should be 0.35%, and the cell density should be approximately 8,000 cells per well.
-
Carefully layer 1.5 mL of the cell-agar mixture on top of the solidified bottom agar layer.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete growth medium containing the respective concentrations of this compound to the top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Calculate the percentage of colony formation inhibition for each treatment group relative to the vehicle control.
-
This comprehensive guide provides the necessary information for the in vitro evaluation of this compound. Adherence to these protocols will enable researchers to accurately assess the compound's efficacy and mechanism of action in relevant cancer cell line models.
References
Application Notes and Protocols for (Rac)-PT2399 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
(Rac)-PT2399 is a potent and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. It has demonstrated significant anti-tumor activity in preclinical models, particularly in clear cell renal cell carcinoma (ccRCC), by disrupting the critical signaling pathways that drive tumor growth. This document provides detailed application notes and protocols for the utilization of this compound in xenograft mouse models.
Mechanism of Action
This compound functions by directly binding to the PAS B domain of the HIF-2α protein.[1] This binding event prevents the heterodimerization of HIF-2α with its partner, HIF-1β (also known as ARNT). The formation of the HIF-2α/HIF-1β dimer is essential for its function as a transcription factor. By inhibiting this dimerization, PT2399 effectively blocks the transcription of HIF-2α target genes, which are crucial for various aspects of tumorigenesis, including angiogenesis, cell proliferation, and survival.[2][3]
In many types of clear cell renal cell carcinoma, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[4][5] This leads to the stabilization and accumulation of HIF-2α, even in normal oxygen conditions, thereby driving tumor growth. PT2399's ability to selectively target this pathway makes it a promising therapeutic agent for these types of cancers.[2][4][5]
Figure 1: Simplified signaling pathway of HIF-2α and the inhibitory action of this compound.
Quantitative Data Summary
This compound has been evaluated in various preclinical models, demonstrating potent and selective activity. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Line / Model | Citation |
| IC₅₀ | 6 nM | HIF-2α PAS B domain binding assay | [1] |
| In Vivo Dosage | 100 mg/kg | RCC bearing mice | [1] |
| Administration Route | Oral gavage | RCC bearing mice | [1] |
| Dosing Frequency | Every 12 hours | RCC bearing mice | [1] |
| In Vivo Efficacy | Suppressed tumorigenesis in 56% (10/18) of ccRCC lines | Patient-Derived Xenograft (PDX) | [4][5] |
| Comparative Efficacy | Greater activity and better tolerated than sunitinib | PDX models | [2][4] |
| Pharmacodynamic Marker | Reduction in circulating erythropoietin (EPO) | In vivo mouse models | [4] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes
Protocol:
-
Calculate the required amount of PT2399: Based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of PT2399 needed.
-
Prepare the vehicle solution: Prepare a sterile solution of 0.5% (w/v) methylcellulose in water.
-
Formulate the suspension:
-
Weigh the calculated amount of PT2399 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. The final concentration should be calculated based on a standard dosing volume (e.g., 10 ml/kg body weight).
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Storage: Prepare the formulation fresh daily. Store at 4°C for the duration of the day's dosing. Vortex well before each administration to ensure uniform suspension.
Establishment of a ccRCC Xenograft Mouse Model
Materials:
-
Clear cell renal cell carcinoma (ccRCC) cells (e.g., 786-O)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other suitable extracellular matrix)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture ccRCC cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium.
-
Collect the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 2-5 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Inject 100 µL of the cell suspension (containing 2-5 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
Monitor the animals for recovery from anesthesia and for general health.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take 1-3 weeks.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration and Efficacy Study
Protocol:
-
Group Assignment: Randomly assign mice with established tumors to a control group (vehicle only) and a treatment group (this compound).
-
Dosing:
-
Monitoring:
-
Monitor tumor volumes as described above.
-
Record animal body weights 2-3 times per week as a measure of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, gene expression).
-
Pharmacodynamic Biomarker Analysis
Protocol:
-
Blood Collection: At specified time points during the study or at the terminal endpoint, collect blood samples from the mice (e.g., via cardiac puncture or saphenous vein).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
EPO Measurement: Measure the concentration of circulating erythropoietin (EPO) in the plasma using a commercially available mouse EPO ELISA kit. A reduction in EPO levels in the PT2399-treated group compared to the control group serves as a pharmacodynamic marker of HIF-2α inhibition.[2][4]
Experimental Workflow and Logic
The following diagram outlines the typical workflow for a xenograft study using this compound.
Figure 2: Experimental workflow for an in vivo efficacy study of this compound.
Mechanisms of Resistance
It is important for researchers to be aware of potential resistance mechanisms to PT2399. Studies have shown that resistance can develop even when there is evidence of on-target HIF-2 inhibition.[2][4] Identified mechanisms include:
-
Mutations in HIF-2α: Mutations in the PT2399 binding site on HIF-2α can prevent the drug from binding effectively.[4][6]
-
Mutations in HIF-1β: Second-site suppressor mutations in HIF-1β can preserve the HIF-2 dimer even in the presence of the drug.[4][6]
-
TP53 Mutations: In some cell lines, mutations in the tumor suppressor gene TP53 have been associated with resistance to PT2399.[6]
Figure 3: Simplified logic of a PT2399 resistance mechanism.
These protocols and application notes provide a comprehensive guide for the use of this compound in xenograft mouse models. Adherence to these methodologies will enable researchers to effectively evaluate the anti-tumor efficacy and pharmacodynamic effects of this promising HIF-2α inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mail.jkcvhl.com [mail.jkcvhl.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. New Drugs Show Potential Against Kidney Cancer - NCI [cancer.gov]
Determining the IC50 of (Rac)-PT2399 in Renal Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. In the context of clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, HIF-2α is a key oncogenic driver. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in renal cancer cell lines. It includes a summary of its mechanism of action, quantitative data on its activity, and comprehensive protocols for commonly used cell viability assays.
Introduction
Clear cell renal cell carcinoma is often characterized by the loss of the VHL protein, leading to the stabilization and accumulation of HIF-α subunits. While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the primary driver of tumorigenesis in this cancer type. This compound disrupts the heterodimerization of HIF-2α with its partner, ARNT (also known as HIF-1β), thereby inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.
While this compound has a potent biochemical IC50 for its direct target, its effect on the viability and proliferation of renal cancer cell lines is variable. This variability highlights the importance of robust and standardized methods for determining the cellular IC50 to assess sensitivity and potential resistance mechanisms.
Data Presentation
The following tables summarize the available quantitative data for this compound's activity.
Table 1: Biochemical Activity of this compound
| Target | Assay Principle | IC50 | Reference |
| HIF-2α PAS B domain | Direct Binding | 6 nM | [1] |
Table 2: Cellular Activity of this compound in Renal Cancer Cell Lines
It is important to note that while the biochemical IC50 of PT2399 is in the low nanomolar range, its effect on cell proliferation in standard 2D culture is less potent and highly variable among different cell lines. One study reported minimal effects on cell proliferation at concentrations up to 2 µM.[2] However, in anchorage-independent growth assays (soft agar), sensitive cell lines show inhibition in the sub-micromolar to low micromolar range. Specific IC50 values from these cell-based assays are not consistently reported in the literature, with findings often presented as qualitative or semi-quantitative descriptions of sensitivity.
| Cell Line | VHL Status | HIF-2α Status | Sensitivity to this compound (Proliferation/Growth) | Reported Effective Concentration Range (Soft Agar Assay) |
| 786-O | Deficient | High | Sensitive | 0.2 - 2 µM[1][2] |
| A498 | Deficient | High | Sensitive | Not explicitly stated, but described as sensitive[2] |
| UMRC-2 | Deficient | Low | Insensitive/Resistant | Not sensitive to growth inhibition by PT2399[2] |
| 769-P | Deficient | Low | Insensitive/Resistant | Not sensitive to growth inhibition by PT2399[2] |
Signaling Pathways and Experimental Workflows
HIF-2α Signaling Pathway in Renal Cell Carcinoma
The following diagram illustrates the canonical HIF-2α signaling pathway in VHL-deficient renal cancer cells and the point of intervention for this compound.
Caption: HIF-2α signaling pathway in VHL-deficient ccRCC and inhibition by this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the IC50 of a compound in cancer cells.
Caption: General experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Two common methods for determining cell viability and IC50 are the CellTiter-Glo® Luminescent Cell Viability Assay and the Crystal Violet Assay.
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of luminescence is directly proportional to the number of viable cells.
Materials:
-
Renal cancer cell lines (e.g., 786-O, A498)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range would be from 100 µM down to 1 nM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set at 100%).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: IC50 Determination using Crystal Violet Assay
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.
Materials:
-
Renal cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Clear, flat-bottomed 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using clear 96-well plates.
-
-
Staining Procedure:
-
After the incubation period, carefully aspirate the culture medium from all wells.
-
Gently wash the cells twice with 200 µL of PBS per well, being careful not to dislodge the cell monolayer.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of methanol to each well to solubilize the stain.
-
Incubate the plate on a shaker for 20 minutes at room temperature to ensure the dye is fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100%).
-
Plot the data and calculate the IC50 value as described in step 4 of the CellTiter-Glo® protocol.
-
Conclusion
Determining the IC50 of this compound in renal cancer cells requires careful selection of cell lines and assay methodology. While the compound potently inhibits its biochemical target, HIF-2α, its effects on cell viability are context-dependent. The protocols provided herein offer robust methods for assessing the cellular efficacy of this compound and can aid in identifying sensitive versus resistant cell populations, a critical step in the preclinical evaluation of this targeted therapy.
References
Application Notes and Protocols for (Rac)-PT2399 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of (Rac)-PT2399, a potent and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α). The information is compiled from preclinical studies of PT2399 and its closely related analog, PT2385, to guide the design and execution of xenograft studies in cancer research, particularly in models of clear cell renal cell carcinoma (ccRCC).
Introduction
This compound is a small molecule inhibitor that targets the PAS B domain of HIF-2α, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] This disruption inhibits the transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis, such as vascular endothelial growth factor (VEGF), cyclin D1 (CCND1), and glucose transporter 1 (GLUT1).[2] Preclinical studies have demonstrated significant anti-tumor activity of PT2399 and its analogs in various xenograft models, including those resistant to standard-of-care therapies like sunitinib.[1][2]
Mechanism of Action
Under normoxic (normal oxygen) conditions, the von Hippel-Lindau (VHL) tumor suppressor protein targets the HIF-α subunits for proteasomal degradation. In many cancers, particularly ccRCC, the VHL gene is inactivated, leading to the stabilization and accumulation of HIF-α proteins even in the presence of oxygen. HIF-2α is a key oncogenic driver in ccRCC.[3] this compound selectively binds to a pocket in the HIF-2α PAS B domain, allosterically preventing its dimerization with ARNT. This selective inhibition of the HIF-2α/ARNT complex blocks the transcription of downstream target genes, thereby exerting its anti-tumor effects.[2]
Signaling Pathway of HIF-2α and Inhibition by this compound
Caption: Mechanism of HIF-2α activation and inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of PT2399 and its analog PT2385.
Table 1: In Vitro Potency
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| PT2399 | HIF-2α PAS B domain binding | - | 6 nM | [1] |
| PT2385 | Luciferase Reporter | - | 27 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosage and Administration | Outcome | Reference |
| PT2385 | Mouse | 786-O ccRCC Xenograft | 30 mg/kg, b.i.d., oral gavage | Tumor growth inhibition | [1] |
| PT2385 | Mouse | A498 ccRCC Xenograft | 30 mg/kg, b.i.d., oral gavage | Tumor growth inhibition | [1] |
| PT2385 | Mouse | Patient-Derived ccRCC Xenograft | 30 mg/kg, b.i.d., oral gavage | Complete tumor growth inhibition | [1] |
| PT2385 | Mouse | - | 50 mg/kg, oral gavage | - | [2] |
Table 3: Pharmacokinetic Parameters of PT2385 in Patients
| Parameter | Value | Patient Population | Reference |
| Tmax (median) | 2 hours | ccRCC Patients | [2] |
| t1/2 (mean) | 17 hours | ccRCC Patients | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on the vehicle used for the in vivo administration of the structurally similar HIF-2α inhibitor, PT2385.[2]
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (B213188) (CMC)
-
Tween 80
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
Vehicle Formulation (0.5% CMC, 2.5% Tween 80, 2.5% DMSO):
-
Prepare a 0.5% (w/v) solution of sodium CMC in sterile water. Mix thoroughly until fully dissolved. This may require heating and stirring.
-
Add Tween 80 to a final concentration of 2.5% (v/v).
-
Add DMSO to a final concentration of 2.5% (v/v).
-
Mix the solution until it is homogeneous.
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
In a sterile container, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Store the dosing solution appropriately, protected from light, and use within the stability limits. It is recommended to prepare the formulation fresh daily.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for an in vivo xenograft efficacy study.
Materials and Animals:
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Human ccRCC cell lines (e.g., 786-O, A498) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Line Preparation: Culture 786-O or A498 cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound by oral gavage at the desired dose (e.g., 30 mg/kg) and frequency (e.g., twice daily).[1]
-
Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period.
-
Tissue Collection: At the end of the study, collect tumors for further analysis, such as western blotting, immunohistochemistry, or gene expression analysis to assess target engagement and pharmacodynamic effects.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the institutional animal care and use committee (IACUC).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with (Rac)-PT2399 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. HIF-2α is a key oncogenic driver in various cancers, particularly in clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to its constitutive activation. By binding to the PAS B domain of HIF-2α, PT2399 disrupts its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), thereby inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.[1][2] These application notes provide detailed protocols for assessing the impact of this compound on cell viability.
Mechanism of Action of this compound
Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein to recognize and target HIF-2α for ubiquitination and subsequent proteasomal degradation.[3][4] In hypoxic conditions, or in cells with VHL mutations, PHDs are inactive, leading to the stabilization and accumulation of HIF-2α. Stabilized HIF-2α translocates to the nucleus, dimerizes with ARNT, and activates the transcription of target genes. This compound selectively binds to a pocket in the HIF-2α PAS B domain, preventing its interaction with ARNT and thus blocking its transcriptional activity.[2]
Caption: HIF-2α pathway and PT2399 mechanism.
Data Presentation
The cytotoxic and cytostatic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value is dependent on the cell line, assay type, and incubation time. Below is a representative table summarizing the effects of PT2399 on various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Notes |
| 786-O | Clear Cell Renal Cell Carcinoma (VHL-/-) | Soft Agar Colony Formation | 504 (21 days) | ~0.2 - 2 | Significant inhibition of anchorage-independent growth.[2] |
| A498 | Clear Cell Renal Cell Carcinoma (VHL-/-) | Soft Agar Colony Formation | Not Specified | Sensitive | Shows sensitivity to PT2399 treatment.[5] |
| UMRC-2 | Clear Cell Renal Cell Carcinoma (VHL-/-) | Soft Agar Colony Formation | Not Specified | Resistant | Demonstrates resistance to PT2399.[5] |
| 769-P | Clear Cell Renal Cell Carcinoma (VHL-/-) | Soft Agar Colony Formation | Not Specified | Resistant | Shows resistance to PT2399 treatment.[5] |
Note: The IC50 values can vary between experiments. The data presented here are compiled from published literature and should be used as a reference for experimental design.
Experimental Protocols
Several methods can be employed to assess cell viability following treatment with this compound. The choice of assay depends on the experimental goals, cell type, and available equipment. Commonly used assays include tetrazolium-based colorimetric assays (MTT, MTS) and ATP-based luminescence assays.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell viability experiment.
Caption: General workflow for a cell viability assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 20 µM). Note that concentrations above 20 µM may induce off-target effects.[2]
-
Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Reagent Preparation and Addition:
-
Equilibrate the ATP-based assay reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from the experimental values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value as described for the MTT assay.
-
Conclusion
The provided protocols offer robust methods for evaluating the effect of the HIF-2α inhibitor, this compound, on the viability of cancer cells. The selection of the appropriate assay and careful optimization of experimental parameters, such as cell seeding density and incubation time, are crucial for obtaining reliable and reproducible results. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of targeting the HIF-2α pathway.
References
- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Inhibition of Sphingosine-1-Phosphate Signaling in HIF-2α Inhibitor-Resistant Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for (Rac)-PT2399 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(Rac)-PT2399 is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture-based assays.
This compound is the racemic mixture of PT2399, a small molecule that directly binds to the PAS B domain of the HIF-2α subunit, preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1] This disruption inhibits the transcriptional activity of HIF-2α, leading to the downregulation of target genes involved in tumorigenesis, angiogenesis, and cell proliferation.[2][3] This targeted mechanism of action makes this compound a valuable tool for studying the role of HIF-2α in various physiological and pathological processes, particularly in cancers such as clear cell renal cell carcinoma (ccRCC) where the VHL tumor suppressor is inactivated.[4][5]
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 419.32 g/mol | [6] |
| Formula | C₁₇H₁₀F₅NO₄S | [6] |
| CAS Number | 1672662-07-5 | [6] |
| Solubility | Soluble in DMSO | [6] |
| IC₅₀ (HIF-2α) | 0.01 µM (10 nM) | [6] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months. | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound:
-
Accurately weigh out a small amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.19 mg of this compound.
-
Note: If weighing such a small amount is not feasible with available equipment, a larger volume of stock solution can be prepared to increase the required mass of the compound.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.19 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the tube until the powder is completely dissolved. If necessary, the solution can be warmed to 37°C and briefly sonicated.[6]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general framework for treating adherent cells with this compound. The optimal conditions, including cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line and experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a multi-well plate at a predetermined optimal density in complete culture medium. Allow the cells to adhere and grow overnight in a CO₂ incubator.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls and is below the toxic threshold for the specific cell line (typically <0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest drug concentration group.
-
-
Incubation:
-
Return the plate to the CO₂ incubator and incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, resazurin), western blotting for target protein expression, or qRT-PCR for gene expression analysis.
-
Determining the Optimal Working Concentration of this compound
A dose-response experiment is crucial to determine the optimal concentration of this compound for a specific cell line and desired biological effect.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the general treatment protocol.
-
Concentration Range: Prepare a wide range of this compound concentrations, for example, from 1 nM to 100 µM, using serial dilutions. A 10-fold dilution series can be used for an initial broad screen, followed by a narrower range with 2- or 3-fold dilutions around the effective concentration.
-
Treatment and Incubation: Treat the cells with the prepared concentrations and incubate for a defined period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay to assess the cytotoxic effects of the compound.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
-
The optimal working concentration for subsequent experiments should be chosen based on the desired effect, aiming for the lowest concentration that produces the intended biological response with minimal cytotoxicity, unless cytotoxicity is the endpoint of interest.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-2α signaling pathway and a general experimental workflow for using this compound.
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkcvhl.com [jkcvhl.com]
- 4. urotoday.com [urotoday.com]
- 5. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
optimal concentration of (Rac)-PT2399 for in vitro experiments
Application Notes and Protocols: (Rac)-PT2399
Topic: Optimal Concentration of this compound for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small-molecule antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor.[1] It is a crucial tool for investigating the role of the HIF-2α pathway in various pathological conditions, particularly in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to the accumulation of HIF-2α.[2][3][4] These notes provide a comprehensive guide to determining and utilizing the .
Mechanism of Action
PT2399 exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2α protein.[1][5] This binding event prevents the crucial heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. By disrupting this dimerization, PT2399 effectively blocks the transcriptional activation of HIF-2α target genes, such as those involved in angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and glucose metabolism (e.g., GLUT1).[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-PT2399 Administration in Sunitinib-Resistant Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, is a standard first-line therapy for metastatic renal cell carcinoma (mRCC). However, a significant portion of patients either present with intrinsic resistance or develop acquired resistance within 6 to 15 months of treatment, posing a major clinical challenge. The development of novel therapeutic strategies to overcome sunitinib resistance is therefore a critical area of research.
(Rac)-PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). In clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer, the von Hippel-Lindau (VHL) tumor suppressor is frequently inactivated, leading to the accumulation of HIF-2α. This transcription factor then drives the expression of numerous genes involved in tumor growth, proliferation, and angiogenesis. Preclinical studies have demonstrated that this compound shows significant anti-tumor activity in ccRCC models, including those that have developed resistance to sunitinib.
These application notes provide detailed protocols for the establishment of sunitinib-resistant animal models and the subsequent administration and evaluation of this compound, based on published preclinical research. The included data and methodologies are intended to guide researchers in designing and executing their own in vivo studies to investigate the efficacy of HIF-2α inhibition in the context of sunitinib resistance.
Data Presentation
Table 1: Efficacy of this compound in Sunitinib-Resistant Patient-Derived Xenograft (PDX) Models of Clear Cell Renal Cell Carcinoma
| PDX Model | Treatment Group | Dosing and Schedule | Mean Tumor Volume Change from Baseline (%) | Statistical Significance (p-value) | Reference |
| Sunitinib-Resistant ccRCC PDX Line 1 | Vehicle | N/A | +150% | - | Chen et al., 2016[1] |
| Sunitinib | 40 mg/kg, oral, daily | +120% | >0.05 vs. Vehicle | Chen et al., 2016[1] | |
| This compound | 50 mg/kg, oral, twice daily | -40% | <0.05 vs. Sunitinib | Chen et al., 2016[1] | |
| Sunitinib-Resistant ccRCC PDX Line 2 | Vehicle | N/A | +180% | - | Chen et al., 2016[1] |
| Sunitinib | 40 mg/kg, oral, daily | +160% | >0.05 vs. Vehicle | Chen et al., 2016[1] | |
| This compound | 50 mg/kg, oral, twice daily | -30% | <0.05 vs. Sunitinib | Chen et al., 2016[1] |
Note: The data presented are representative values derived from graphical representations in the cited literature and are intended for illustrative purposes. For precise quantitative data, please refer to the original publication.
Experimental Protocols
Protocol 1: Establishment of Sunitinib-Resistant Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Models
This protocol outlines the in vivo development of sunitinib resistance in ccRCC xenografts.
Materials:
-
Human ccRCC cell lines (e.g., 786-O, A498)
-
Immunocompromised mice (e.g., NOD/SCID, BALB/c nude)
-
Sunitinib malate
-
Vehicle for sunitinib (e.g., citrate-buffered solution, pH 3.5; or a solution of 0.5% carboxymethylcellulose, 0.4% Tween 80, and 0.9% benzyl (B1604629) alcohol in distilled water)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture human ccRCC cells in appropriate medium to 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the ccRCC cells in a mixture of serum-free medium and Matrigel (optional, 1:1 ratio).
-
Subcutaneously inject approximately 1.5 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Initiation of Sunitinib Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 150-200 mm³).
-
Randomize mice into control (vehicle) and treatment (sunitinib) groups.
-
-
Sunitinib Administration to Induce Resistance:
-
Administer sunitinib orally via gavage at a dose of 40 mg/kg daily.
-
Alternatively, a schedule of 4 weeks of treatment followed by 2 weeks of rest can be used.[2]
-
The vehicle solution should be administered to the control group following the same schedule.
-
-
Monitoring for Sunitinib Resistance:
-
Measure tumor volume twice weekly using calipers (Volume = (width² x length)/2).
-
Continue sunitinib treatment. Resistance is typically observed when tumors resume growth despite continuous therapy, often after an initial period of response or stabilization. This can take several weeks (e.g., after 4-7 weeks of continuous treatment).
-
-
Passaging of Resistant Tumors (for stable resistant models):
-
Once tumors in the sunitinib-treated group demonstrate progressive growth, they can be excised.
-
Small tumor fragments (e.g., 1 mm³) can be subcutaneously implanted into new cohorts of mice.
-
These mice should continue to be treated with sunitinib to maintain the resistant phenotype. Resistance is often confirmed in the third consecutive passage.[3]
-
Protocol 2: Administration of this compound in Sunitinib-Resistant Xenograft Models
This protocol describes the treatment of established sunitinib-resistant ccRCC xenografts with this compound.
Materials:
-
Mice bearing established sunitinib-resistant ccRCC xenografts (from Protocol 1)
-
This compound
-
Vehicle for this compound
-
Calipers for tumor measurement
Procedure:
-
Animal Grouping:
-
Once the sunitinib-resistant tumors have reached a predetermined size (e.g., 200 mm³), randomize the mice into the following groups:
-
Vehicle control
-
Sunitinib (to confirm resistance)
-
This compound
-
-
-
Drug Administration:
-
Administer this compound orally via gavage. A typical effective dose reported in preclinical studies is 50 mg/kg, administered twice daily.[1]
-
Administer sunitinib (e.g., 40 mg/kg, daily) to the positive control group.
-
Administer the appropriate vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volumes at least twice weekly.
-
Monitor animal body weight and general health status as indicators of toxicity.
-
Continue treatment for a predefined period or until tumors in the control group reach a humane endpoint.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the anti-tumor efficacy of this compound to both vehicle and sunitinib treatment.
-
Visualizations
Signaling Pathway of HIF-2α in Sunitinib Resistance
Caption: HIF-2α signaling in ccRCC and points of intervention for sunitinib and this compound.
Experimental Workflow for Evaluating this compound in Sunitinib-Resistant Models
Caption: Workflow for generating sunitinib-resistant xenografts and testing this compound efficacy.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Target Gene Expression in Response to (Rac)-PT2399 using qPCR
Introduction
(Rac)-PT2399 is a potent and selective, first-in-class small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor.[1][2] In many cancer types, particularly clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, HIF-2α accumulates and drives the expression of numerous genes that promote tumor growth, proliferation, angiogenesis, and metastasis.[2] this compound exerts its anti-tumor effects by directly binding to the PAS B domain of the HIF-2α protein, which allosterically disrupts its heterodimerization with its partner protein, the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1][3][4] This inhibition prevents the HIF-2 complex from binding to hypoxia-response elements (HREs) in the promoters of its target genes, thereby downregulating their expression.[3]
Key downstream target genes of HIF-2α include those critical for angiogenesis and metabolism, such as Vascular Endothelial Growth Factor A (VEGFA), Glucose Transporter 1 (GLUT1, also known as SLC2A1), and Erythropoietin (EPO).[3][5][6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure changes in gene expression levels.[7] This application note provides a detailed protocol for researchers to quantify the inhibitory effects of this compound on the expression of HIF-2α target genes in a relevant cancer cell line model.
Signaling Pathway of HIF-2α Inhibition by this compound
Under normal oxygen levels (normoxia), the VHL protein targets HIF-2α for proteasomal degradation. In hypoxic conditions or in VHL-deficient cells, HIF-2α stabilizes and translocates to the nucleus. There, it dimerizes with ARNT, binds to HREs on the DNA, and initiates the transcription of target genes that promote tumor progression. This compound selectively blocks the HIF-2α/ARNT dimerization, thereby inhibiting the transcription of these target genes.
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating VHL-deficient renal carcinoma cells (786-O) with this compound, followed by gene expression analysis using SYBR Green-based qPCR.
1. Materials and Reagents
| Reagent/Equipment | Supplier |
| 786-O cell line | ATCC |
| This compound | MedChemExpress, TargetMol, etc.[1][4] |
| DMEM/RPMI-1640 Media | Gibco/Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher Scientific |
| Penicillin-Streptomycin | Gibco/Thermo Fisher Scientific |
| DMSO, Molecular Biology Grade | Sigma-Aldrich |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | Qiagen |
| cDNA Synthesis Kit (e.g., iScript™ cDNA Synthesis Kit) | Bio-Rad |
| SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green) | Applied Biosystems/Thermo Fisher[8] |
| Nuclease-free water | Ambion/Thermo Fisher Scientific |
| qPCR primers (Target & Housekeeping) | Integrated DNA Technologies (IDT) |
| qPCR-compatible plates (e.g., 96-well or 384-well) | Bio-Rad/Applied Biosystems |
| Real-Time PCR Detection System | Bio-Rad/Applied Biosystems |
| Spectrophotometer (e.g., NanoDrop) | Thermo Fisher Scientific |
2. Cell Culture and Treatment
-
Cell Seeding : Culture 786-O cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[1]
-
Cell Treatment : After allowing cells to adhere overnight, replace the medium with fresh medium containing this compound at desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
Vehicle Control : Treat one set of cells with the same volume of DMSO used for the highest drug concentration (e.g., 0.1% DMSO).[9]
-
-
Incubation : Incubate the treated cells for a specified period, typically 24 hours.
3. RNA Extraction and Quantification
-
Harvest Cells : Aspirate the media and wash cells once with cold PBS. Lyse the cells directly in the well according to the protocol of your chosen RNA extraction kit.
-
RNA Isolation : Isolate total RNA following the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification and Quality Control : Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[9]
4. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. A typical reaction setup is as follows:
Component Volume Total RNA (1 µg) X µL Reaction Mix (contains RT, dNTPs, buffer) Y µL | Nuclease-free water | to 20 µL |
-
Thermal Cycling : Perform the reverse transcription using a thermal cycler with the following conditions (conditions may vary by kit):
-
Priming: 25°C for 5 minutes
-
Reverse Transcription: 46°C for 20 minutes
-
Inactivation: 95°C for 1 minute
-
-
Storage : Store the resulting cDNA at -20°C.
5. Quantitative PCR (qPCR)
-
Primer Design : Use validated primers for human VEGFA, GLUT1 (SLC2A1), EPO, and a stable housekeeping gene like GAPDH or ACTB (β-actin). Primers should yield a product size of 100-200 bp.[9]
-
Reaction Setup : Prepare the qPCR reaction mix in a 96- or 384-well plate.[8] It is crucial to run each sample in triplicate to ensure accuracy.[10] A typical 10 µL reaction is as follows:
Component Volume SYBR Green Master Mix (2x) 5 µL Forward Primer (5 µM) 1 µL Reverse Primer (5 µM) 1 µL | cDNA (diluted 1:10) | 3 µL |
-
Controls : Include a "no-template control" (NTC) for each primer set to check for contamination.
-
Thermal Cycling : Run the plate on a real-time PCR machine with a program like the following:[8]
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Caption: A streamlined workflow for qPCR analysis of gene expression.
6. Data Analysis (Relative Quantification)
The most common method for analyzing relative gene expression is the 2-ΔΔCt (Livak) method.[9][11][12] This method calculates the fold change in the expression of a target gene in a treated sample relative to a control sample, after normalization to a housekeeping gene.
-
Normalization to Housekeeping Gene (ΔCt) : For each sample, calculate the difference between the average Ct value of the target gene and the average Ct value of the housekeeping gene.
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene) [9]
-
-
Normalization to Control Group (ΔΔCt) : Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Vehicle Control) [9]
-
-
Fold Change Calculation : Calculate the fold change in gene expression for each treated sample using the formula:
-
Fold Change = 2-ΔΔCt [9]
-
A fold change of < 1 indicates downregulation of the gene, while a fold change of > 1 indicates upregulation.
Data Presentation
The results should be summarized in a table to clearly display the dose-dependent effect of this compound on target gene expression.
Table 1: Hypothetical qPCR Results for this compound Treatment in 786-O Cells
| Treatment Group | Target Gene | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (vs. Vehicle) |
| Vehicle (0.1% DMSO) | VEGFA | 21.5 | 18.0 | 3.5 | 0.00 | 1.00 |
| GLUT1 | 23.0 | 18.0 | 5.0 | 0.00 | 1.00 | |
| PT2399 (0.1 µM) | VEGFA | 22.1 | 18.1 | 4.0 | 0.50 | 0.71 |
| GLUT1 | 23.7 | 18.1 | 5.6 | 0.60 | 0.66 | |
| PT2399 (1 µM) | VEGFA | 23.5 | 18.2 | 5.3 | 1.80 | 0.29 |
| GLUT1 | 25.1 | 18.2 | 6.9 | 1.90 | 0.27 | |
| PT2399 (10 µM) | VEGFA | 25.0 | 18.0 | 7.0 | 3.50 | 0.09 |
| GLUT1 | 26.8 | 18.0 | 8.8 | 3.80 | 0.07 |
This protocol provides a robust framework for quantifying the on-target activity of this compound by measuring its impact on the expression of HIF-2α-regulated genes. The expected result is a dose-dependent decrease in the mRNA levels of genes like VEGFA and GLUT1, confirming the compound's mechanism of action as a HIF-2α inhibitor. This assay is a critical tool for researchers in oncology and drug development studying HIF-2α-dependent pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 5. Differential Regulation of the Transcriptional Activities of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and HIF-2α in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. qPCR における精度 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. bu.edu [bu.edu]
- 11. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 12. rtpcr: a package for statistical analysis and graphical presentation of qPCR data in R - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-PT2399 solubility issues in aqueous solutions
Welcome to the technical support center for (Rac)-PT2399. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α). It functions by directly binding to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] This disruption of the HIF-2α/HIF-1β complex inhibits the transcription of HIF-2α target genes, which are involved in tumorigenesis, angiogenesis, and other cellular processes.
Q2: What is the primary solvent for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.[2]
Q3: What are the known solubility limits of this compound?
Quantitative solubility data for this compound in various solvents is summarized in the table below. Information regarding its solubility in common aqueous buffers like PBS or specific cell culture media is limited, suggesting low aqueous solubility.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 262.5 mg/mL (626.01 mM) | Sonication is recommended.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (11.92 mM) | For in vivo studies. Sonication is recommended.[2] |
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended due to its predicted low solubility. It is best practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous medium.
Troubleshooting Guide
Issue: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer/cell culture medium.
-
Potential Cause 1: Exceeded Solubility Limit. The final concentration of this compound in your aqueous solution may be too high.
-
Solution: Try lowering the final concentration of this compound. Perform a concentration gradient to determine the maximum soluble concentration in your specific medium.
-
-
Potential Cause 2: High Final Concentration of DMSO. While DMSO aids in initial dissolution, a high percentage in the final aqueous solution can sometimes cause compounds to precipitate, or it can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at 0.1% or lower, to minimize solvent-induced effects.
-
-
Potential Cause 3: Insufficient Mixing. The compound may not have been adequately dispersed in the aqueous solution upon dilution.
-
Solution: When diluting the DMSO stock, add it dropwise to the aqueous solution while vortexing or stirring to ensure rapid and thorough mixing.
-
Issue: I am observing unexpected or inconsistent results in my cell-based assays.
-
Potential Cause 1: Compound Degradation. Like many small molecules, this compound may not be stable in aqueous solutions for extended periods, especially at 37°C.
-
Solution: Prepare fresh working solutions of this compound in your cell culture medium for each experiment. Avoid long-term storage of the compound in aqueous media.
-
-
Potential Cause 2: Adsorption to Plastics. Hydrophobic compounds can adsorb to the plastic surfaces of labware (e.g., tubes, plates), reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion microplates or glassware. Pre-wetting pipette tips with the solvent can also minimize loss of the compound.
-
Experimental Protocols
Preparation of a this compound Stock Solution and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the solution. If necessary, sonicate the tube in a water bath for a short period until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw a fresh aliquot of the this compound DMSO stock solution.
-
Warm your cell culture medium to the appropriate temperature (typically 37°C).
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve your desired final concentrations.
-
Crucially , when adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in the medium is consistent across all experimental conditions (including vehicle controls) and is at a level that is non-toxic to your cells (e.g., ≤ 0.1%).
-
Use the freshly prepared working solutions immediately in your experiments.
-
Visualizations
Caption: Inhibition of the HIF-2α signaling pathway by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
troubleshooting inconsistent results with (Rac)-PT2399
Welcome to the technical support center for (Rac)-PT2399, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of PT2399, a small molecule inhibitor that specifically targets the HIF-2α transcription factor. It functions by binding to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes that are involved in various cellular processes, including angiogenesis, cell proliferation, and erythropoiesis.[1]
Q2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to PT2399.[3] This can be due to differences in HIF-2α expression levels or the presence of other mutations.[3][4]
-
Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can significantly impact results. It is crucial to maintain consistency in your experimental setup.
-
Compound Stability: Ensure that your this compound stock solutions are properly stored and have not degraded. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Data Normalization: Improper normalization of data to controls can lead to skewed IC50 calculations. Ensure that your positive and negative controls are robust and accurately reflect the dynamic range of your assay.[5]
Q3: My this compound compound is not showing any effect in my experiment. What should I troubleshoot?
A3: If you are not observing the expected inhibitory effect, consider the following:
-
Cellular Uptake: The compound may not be efficiently entering the cells. Verify the cell permeability of this compound in your specific cell line.
-
Target Engagement: Confirm that the compound is reaching and interacting with HIF-2α within the cell nucleus. Nuclear fractionation followed by Western blotting can help assess the nuclear localization of HIF-2α.
-
Downstream Readouts: Instead of directly measuring HIF-2α levels, which can be challenging, assess the expression of known HIF-2α target genes (e.g., VEGFA, GLUT1) via qPCR or Western blotting.
-
Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PT2399.[5] Resistance can be mediated by mutations in the HIF-2α binding site or in its dimerization partner, ARNT.[5]
Q4: What are the known off-target effects of this compound?
A4: While PT2399 is a selective HIF-2α inhibitor, high concentrations (e.g., 20 µM) have been reported to cause off-target toxicity.[6] It is crucial to perform dose-response experiments to determine the optimal concentration that provides on-target effects with minimal off-target toxicity in your specific experimental system.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, inconsistent compound addition. | Ensure a homogenous single-cell suspension before seeding. Use a consistent pipetting technique and consider leaving the outer wells of the plate empty or filling them with media only. |
| IC50 values differ significantly from published data | Different cell line passage number, variation in serum concentration, incorrect incubation time. | Use cell lines within a consistent passage number range. Standardize serum concentration and incubation times across all experiments. |
| "No-drug" control shows decreased viability | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Incomplete dose-response curve (no plateau) | Compound precipitation at high concentrations, insufficient concentration range. | Visually inspect for compound precipitation. Expand the concentration range of the inhibitor to ensure you capture the full dose-response. |
Guide 2: Western Blotting for HIF-2α and Target Genes
| Problem | Potential Cause | Recommended Solution |
| Weak or no HIF-2α band | Low protein expression, inefficient extraction from the nucleus. | Use a VHL-deficient cell line (e.g., 786-O) known to have high HIF-2α levels. Perform nuclear fractionation to enrich for HIF-2α. |
| Inconsistent downstream target protein levels | Suboptimal antibody, variability in sample loading. | Validate your primary antibodies for specificity. Use a reliable loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts). |
| High background on the blot | Antibody concentration too high, insufficient washing. | Titrate your primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line (e.g., 786-O)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Inhibitor | Target | IC50 | Binding Affinity (KD) | Notes |
| This compound | HIF-2α | 10 nM | Not widely reported | Racemic mixture of PT2399. |
| PT2385 (Belzutifan) | HIF-2α | - | 10 ± 4.9 nM | First-in-class HIF-2α inhibitor.[2] |
| PT2399 | HIF-2α | 6 nM | - | The more active enantiomer of this compound.[6] |
Mandatory Visualizations
Caption: HIF-2α signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Reveals Altered Interactions between Belzutifan and HIF-2 with Natural Variant G323E or Proximal Phosphorylation at T324 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FDA approval of belzutifan culminates 25-year journey at UTSW from gene discovery to a first-in-class drug: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Technical Support Center: Optimizing (Rac)-PT2399 Dosage for Tumor Growth Inhibition
Welcome to the technical support center for the utilization of (Rac)-PT2399 in preclinical tumor growth inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. In the majority of clear cell renal cell carcinomas (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated, leading to the accumulation of HIF-2α. HIF-2α then dimerizes with HIF-1β (also known as ARNT), and this complex translocates to the nucleus to activate the transcription of numerous genes involved in tumorigenesis, including angiogenesis, cell proliferation, and survival. This compound works by binding to a pocket in the PAS-B domain of HIF-2α, which allosterically prevents its heterodimerization with HIF-1β, thereby inhibiting the transcription of its target genes.
Q2: What is the rationale for targeting HIF-2α in cancer therapy?
A2: In VHL-deficient tumors, particularly ccRCC, the constitutive activation of HIF-2α is a key driver of tumor growth and progression. By specifically inhibiting HIF-2α, this compound and similar compounds aim to block a central oncogenic pathway. This targeted approach is anticipated to have a more specific anti-tumor effect with potentially fewer side effects compared to broader-acting agents.
Q3: What are the key considerations for designing an in vivo study with this compound?
A3: Key considerations include selecting an appropriate animal model (e.g., xenografts of VHL-deficient ccRCC cell lines), determining the optimal dose and dosing schedule, choosing a suitable vehicle for oral administration, and defining clear endpoints for efficacy (e.g., tumor volume reduction) and toxicity. It is also important to include appropriate control groups (vehicle-treated animals).
Q4: How can I monitor the pharmacodynamic effects of this compound in my animal models?
A4: A key pharmacodynamic marker for HIF-2α inhibition is the level of circulating erythropoietin (EPO), as EPO is a direct target gene of HIF-2α. A reduction in plasma EPO levels can indicate target engagement by this compound. Additionally, downstream markers of HIF-2α activity, such as VEGF, can also be measured in tumor tissue or plasma.
Q5: What are the known mechanisms of resistance to HIF-2α inhibitors like this compound?
A5: Preclinical studies have identified several potential mechanisms of resistance. These include mutations in the HIF-2α protein that prevent drug binding while preserving its function, as well as mutations in its dimerization partner, HIF-1β (ARNT), that stabilize the HIF-2α/HIF-1β complex even in the presence of the inhibitor. Furthermore, some tumor cells may have lower baseline levels of HIF-2α, making them intrinsically less dependent on this pathway and therefore less sensitive to its inhibition.
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water, potentially with a small percentage of a solubilizing agent like DMSO, with the final concentration of DMSO kept low to avoid toxicity)
-
Xenograft mouse model (e.g., immunodeficient mice bearing subcutaneous tumors from a VHL-deficient ccRCC cell line like 786-O)
-
Oral gavage needles
-
Standard animal monitoring equipment
Procedure:
-
Compound Preparation:
-
On each day of dosing, prepare a fresh suspension of this compound in the chosen vehicle.
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the animals.
-
Thoroughly mix the compound with the vehicle to ensure a homogenous suspension. Sonication may be used to aid in suspension.
-
-
Animal Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Randomize animals into treatment and control groups once tumors reach a predetermined size (e.g., 100-200 mm³).
-
Record the body weight of each animal before dosing to calculate the precise volume of the drug suspension to be administered.
-
Administer the prepared this compound suspension or vehicle alone (for the control group) via oral gavage. A typical dosing schedule from preclinical studies is twice daily (e.g., every 12 hours).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, collect blood samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring plasma levels of this compound and EPO).
-
Tumor tissue can be harvested for analysis of biomarkers (e.g., HIF-2α target gene expression).
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in a ccRCC Xenograft Model
| Dosage (Oral Gavage) | Dosing Frequency | Animal Model | Tumor Growth Inhibition | Reference |
| 30 mg/kg | Twice Daily | 786-O ccRCC Xenograft | Tumor stasis or regression | [1] |
| 100 mg/kg | Every 12 hours | RCC bearing mice | More active than Sunitinib |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of HIF-2α Inhibitors
| Compound | Dosage | Animal Model | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| PT2385 (analog) | Not specified | Mouse | Doses similar to those inhibiting tumor growth rapidly impair ventilatory responses to hypoxia. | |
| PT2385 (analog) | Not specified | Mouse | Suppression of circulating erythropoietin (pharmacodynamic marker). | |
| Belzutifan (analog) | 120 mg once daily | Human (ccRCC) | Confirmed objective response rate of 25%; median progression-free survival of 14.5 months. Plasma erythropoietin reductions observed. | [2] |
Note: Specific pharmacokinetic parameters (e.g., Cmax, AUC) for this compound at various dosages in preclinical models are not detailed in the provided search results. The table includes data from close analogs to provide context for expected pharmacodynamic effects.
Troubleshooting Guides
Issue 1: Lack of Tumor Growth Inhibition
-
Possible Cause:
-
Inappropriate Animal Model: The tumor model may not be dependent on the HIF-2α pathway.
-
Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor.
-
Compound Instability or Poor Formulation: The compound may be degrading or not being adequately absorbed.
-
Pre-existing or Acquired Resistance: The tumor cells may have intrinsic resistance or may have developed resistance during treatment.
-
-
Troubleshooting Steps:
-
Verify Model Dependency: Confirm that your ccRCC cell line is VHL-deficient and expresses high levels of HIF-2α.
-
Dose Escalation Study: Perform a dose-escalation study to determine if higher doses lead to an anti-tumor response.
-
Pharmacokinetic Analysis: Measure the plasma and tumor concentrations of this compound to ensure adequate exposure.
-
Check Formulation: Ensure the compound is properly suspended in the vehicle before each administration.
-
Investigate Resistance: Analyze tumor samples for mutations in HIF-2α or ARNT.
-
Issue 2: Unexpected Toxicity or Adverse Effects
-
Possible Cause:
-
Off-Target Effects: At higher concentrations, the compound may be inhibiting other cellular targets.
-
Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.
-
Dose Too High: The administered dose may be exceeding the maximum tolerated dose.
-
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose to see if the toxicity is dose-dependent.
-
Vehicle Control: Ensure that a vehicle-only control group is included to rule out vehicle-related toxicity.
-
Monitor On-Target Effects: Assess pharmacodynamic markers (e.g., EPO levels) to correlate toxicity with on-target activity.
-
Literature Review: Search for known off-target effects of similar HIF-2α inhibitors.
-
Issue 3: High Variability in Tumor Growth Within Treatment Groups
-
Possible Cause:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.
-
Biological Variability: Inherent differences in tumor take and growth rates among individual animals.
-
Tumor Heterogeneity: The initial tumor cell population may be heterogeneous, with some clones being more resistant to the drug.
-
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are proficient in oral gavage techniques.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Tumor Size Matching: Ensure that the average tumor size is similar across all groups at the start of the treatment.
-
Regular Monitoring: Closely monitor tumor growth to identify any outliers early in the study.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the HIF-2α signaling pathway.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A logical approach to troubleshooting unexpected outcomes in this compound in vivo experiments.
References
managing off-target effects of (Rac)-PT2399 at high concentrations
Welcome to the technical support center for (Rac)-PT2399. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot potential off-target effects of this compound, particularly when using high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by binding directly to the PAS B domain of the HIF-2α subunit, which prevents its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1] This disruption is crucial as the HIF-2α/ARNT complex is a key transcription factor that, under hypoxic conditions, drives the expression of genes involved in angiogenesis, cell proliferation, and tumorigenesis, such as VEGF, PDGF, and cyclin D1.[2][3]
Q2: Are there known off-target effects associated with this compound at high concentrations?
A2: Yes, at high concentrations (e.g., 20 μM), this compound has been observed to cause off-target toxicity.[1] This can manifest as inhibition of proliferation in cancer cell lines that do not have detectable levels of HIF-2α.[1] While specific off-target proteins for this compound have not been extensively documented in publicly available literature, a common liability for small molecule inhibitors is off-target kinase activity. Therefore, unexpected cellular phenotypes at high concentrations could potentially be due to interactions with one or more protein kinases.
Q3: What are the common on-target toxicities of HIF-2α inhibitors like this compound?
A3: The on-target toxicities of HIF-2α inhibitors are directly related to their mechanism of action. The most commonly reported side effects for this class of drugs, such as belzutifan (B610325) (a close analog), include anemia and hypoxia.[4][5] Anemia is thought to result from the inhibition of erythropoietin (EPO) production, a direct target of HIF-2α.[2] Hypoxia as a side effect is less understood but is also considered an on-target effect.[5][6]
Q4: How can I distinguish between on-target and off-target effects in my cell-based assays?
A4: Distinguishing between on-target and off-target effects is a critical step in data interpretation. A multi-pronged approach is recommended:
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Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its IC50 for HIF-2α inhibition (around 6 nM).[1] Off-target effects are more likely to appear at significantly higher concentrations.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate HIF-2α (gene name: EPAS1) in your cell model. If the phenotype observed with high concentrations of this compound persists in the HIF-2α knockout/knockdown cells, it is likely an off-target effect.
-
Rescue Experiments: In a HIF-2α null background, re-introduce wild-type HIF-2α or a drug-resistant mutant. If the phenotype is rescued by the drug-resistant mutant in the presence of the compound, it confirms the effect is on-target.
-
Use of Structurally Unrelated Inhibitors: If another selective HIF-2α inhibitor with a different chemical scaffold produces the same phenotype at its on-target concentration, it strengthens the evidence for an on-target effect.
Troubleshooting Guide: Managing Unexpected Phenotypes at High Concentrations
This guide will help you troubleshoot experiments where this compound is exhibiting unexpected effects, potentially due to off-target activity. The focus will be on a hypothetical, yet plausible, scenario of off-target kinase inhibition.
Scenario: You are using this compound at a high concentration (>10 μM) and observe a cellular phenotype (e.g., unexpected level of apoptosis, altered cell morphology, or modulation of a specific signaling pathway) that is not consistent with known HIF-2α-mediated events.
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is crucial to confirm that the compound is engaging its intended target, HIF-2α, in your experimental system.
-
Issue: No or low inhibition of known HIF-2α target genes (e.g., VEGFA, CCND1, EPO) at concentrations where on-target effects are expected.
-
Troubleshooting Action:
-
Verify Compound Integrity: Ensure the compound is correctly stored and has not degraded.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for HIF-2α inhibition in your specific cell line.
-
Confirm HIF-2α Expression: Ensure your cell line expresses HIF-2α. For example, 786-O renal carcinoma cells are known to constitutively express HIF-2α.
-
Western Blot for HIF-2α: As HIF-2α is a nuclear protein, consider preparing nuclear extracts to enrich the protein for cleaner detection by Western blot. Use a nuclear-specific loading control like Lamin B1.
-
Step 2: Characterize the Off-Target Phenotype
Once on-target engagement is confirmed, systematically characterize the unexpected phenotype.
-
Issue: Unexplained cytotoxicity or changes in cell signaling pathways.
-
Troubleshooting Action:
-
Dose-Response Curve for Cytotoxicity: Determine the IC50 for the cytotoxic effect and compare it to the IC50 for HIF-2α inhibition. A large discrepancy suggests an off-target effect.
-
Phospho-Proteomic/Kinase Activity Profiling: If you suspect off-target kinase activity, use a phospho-proteomics approach or a commercial kinome profiling service to identify which signaling pathways are being aberrantly modulated.
-
Step 3: Identify Potential Off-Target Kinases
Based on the pathway analysis, you can now move to identify the specific off-target kinase(s).
-
Issue: A specific signaling pathway (e.g., MAPK/ERK, PI3K/Akt) is unexpectedly modulated.
-
Troubleshooting Action:
-
In Vitro Kinase Panel Screen: Screen this compound against a broad panel of recombinant kinases at a high concentration (e.g., 10 μM) to identify direct inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if this compound directly binds to a suspected off-target kinase in intact cells by measuring changes in the protein's thermal stability.
-
Step 4: Validate and Mitigate the Off-Target Effect
After identifying a potential off-target kinase, validate its role in the observed phenotype and take steps to mitigate the effect.
-
Issue: A candidate off-target kinase has been identified.
-
Troubleshooting Action:
-
Genetic Validation: Use siRNA or CRISPR to knock down or knock out the candidate off-target kinase. If this phenocopies the effect of high-concentration this compound, it validates the off-target interaction.
-
Dose Optimization: The most straightforward mitigation strategy is to use the lowest concentration of this compound that achieves effective HIF-2α inhibition while minimizing the engagement of the off-target kinase.
-
Use of a More Selective Inhibitor: If available, use a more selective HIF-2α inhibitor as a control to confirm that the desired on-target phenotype is achievable without the off-target effect.
-
Data Presentation
Table 1: On-Target vs. Potential Off-Target Activity of this compound
| Parameter | On-Target (HIF-2α) | Potential Off-Target (Hypothetical Kinase X) |
| Biochemical IC50 | ~6 nM | >10 μM |
| Cellular EC50 | Dependent on cell line and endpoint | Dependent on cell line and endpoint |
| Key Downstream Markers | Decreased VEGFA, CCND1, EPO mRNA | Altered phosphorylation of downstream substrates |
| Confirmation Method | HIF-2α Knockout/Rescue | Kinase Knockout/Rescue |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To determine if this compound directly binds to a suspected off-target protein (e.g., a kinase) in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with a high concentration of this compound (e.g., 20 μM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze equal amounts of the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the suspected off-target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and suggests direct binding.
Protocol 2: Kinome-wide Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
This is typically performed as a service by specialized contract research organizations (CROs). The general principle is as follows:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Format: A common format is a competition binding assay. The test compound (this compound) is incubated with a large panel of recombinant human kinases in the presence of a labeled ligand that is known to bind to the active site of the kinases.
-
Detection: The amount of labeled ligand that is displaced by this compound is measured. The results are typically reported as the percentage of inhibition of the labeled ligand's binding at a single high concentration of the test compound (e.g., 10 μM).
-
Data Analysis: Kinases that show a high percentage of inhibition are considered "hits" and potential off-targets. These hits should then be validated using orthogonal assays, such as enzymatic activity assays to determine an IC50 value.
Visualizations
Caption: On-target mechanism of this compound in the HIF-2α signaling pathway.
Caption: Troubleshooting workflow for managing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belzutifan-Associated Hypoxia: A Review of the Novel Therapeutic, Proposed Mechanisms of Hypoxia, and Management Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-PT2399 Resistance in Clear Cell Renal Cell Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to (Rac)-PT2399 and other HIF-2α inhibitors in clear cell renal cell carcinoma (ccRCC).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Reduced or Complete Lack of Response to PT2399 in VHL-deficient ccRCC Cells
Question: My VHL-deficient ccRCC cell line, which should be dependent on the HIF-2α pathway, is showing a poor response to PT2399. What are the potential reasons?
Answer:
There are several potential mechanisms for both intrinsic and acquired resistance to HIF-2α inhibitors like PT2399, even in ccRCC with VHL loss. The primary reasons to investigate are:
-
On-Target Mutations: The most direct cause of resistance is mutations in the drug's target protein, HIF-2α, or its binding partner, HIF-1β (also known as ARNT). These mutations can prevent the drug from binding effectively or stabilize the HIF-2α/HIF-1β dimer.
-
HIF-2α Mutations: A common "gatekeeper" mutation is G323E in the HIF-2α protein. This substitution alters the drug-binding pocket, preventing PT2399 from associating with HIF-2α.[1][2] Other mutations, such as S304M, have also been implicated in resistance to the related compound belzutifan (B610325).[3]
-
HIF-1β (ARNT) Mutations: A mutation in the dimerization partner of HIF-2α, such as F446L in HIF-1β, can enhance the affinity between HIF-2α and HIF-1β, making it more difficult for PT2399 to disrupt the complex.[1]
-
-
HIF-2α Independence: Some ccRCC tumors, despite having VHL mutations, are not dependent on HIF-2α for their proliferation and survival.[4] In these cases, inhibiting HIF-2α will have a minimal effect on tumor growth.
-
Bypass Signaling Pathways: The cancer cells may have activated alternative signaling pathways that promote growth and survival, thereby circumventing the need for the HIF-2α pathway. Key bypass pathways include:
-
mTORC2 Pathway: The mTORC2 signaling pathway has been shown to be required for HIF-2α protein synthesis in VHL-defective cells.[5] Activation of this pathway may contribute to sustained HIF-2α levels and activity despite inhibitor treatment.
-
Other Receptor Tyrosine Kinases: Activation of other pathways like c-MET can also contribute to resistance to targeted therapies in ccRCC.
-
Issue 2: Acquired Resistance to PT2399 After an Initial Response
Question: My ccRCC model initially responded to PT2399, but has now started to regrow. How can I determine the mechanism of this acquired resistance?
Answer:
Acquired resistance often arises from the selection and expansion of cells with specific resistance-conferring mutations or the activation of compensatory signaling pathways. To investigate this:
-
Sequence the EPAS1 (HIF-2α) and ARNT (HIF-1β) genes: This is the most direct way to check for on-target mutations like G323E in HIF-2α or F446L in HIF-1β.
-
Perform a Co-Immunoprecipitation (Co-IP): A Co-IP experiment can determine if PT2399 is still capable of dissociating the HIF-2α/HIF-1β dimer in the resistant cells. If the dimer remains intact in the presence of the drug, it strongly suggests an on-target resistance mechanism.
-
Evaluate Bypass Pathways: Use western blotting to assess the activation status of key signaling proteins in pathways like mTORC2 (e.g., look at the phosphorylation of its downstream target AKT).
-
Consider the Role of Chaperone Proteins: The molecular chaperone Hsp70 can stabilize mutant HIF-2α.[3][6] Investigating the expression and activity of Hsp70 in your resistant model could provide insights. Inhibition of Hsp70 has been shown to overcome resistance to belzutifan in preclinical models with HIF-2α mutations.[3][6]
Quantitative Data on Resistance
The degree of resistance conferred by mutations can be quantified by the fold change in the half-maximal inhibitory concentration (IC50). Below are representative data for mutations associated with resistance to HIF-2α inhibitors.
| Mutation | Protein | Effect | Reported Fold Change in IC50 | References |
| G323E | HIF-2α | Prevents drug binding to HIF-2α | >100-fold | [1][2] |
| S304M | HIF-2α | Associated with belzutifan resistance | Not specified, but confers resistance | [3] |
| F446L | HIF-1β (ARNT) | Enhances HIF-2α/HIF-1β dimerization | Not specified, but confers resistance | [1] |
Experimental Protocols
Protocol 1: Generation of a PT2399-Resistant Cell Line
This protocol describes a method for generating a drug-resistant ccRCC cell line through continuous exposure to increasing concentrations of PT2399.[7][8][9]
Materials:
-
Parental ccRCC cell line (e.g., 786-O)
-
Complete cell culture medium
-
This compound
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed cells in a 96-well plate.
-
Treat with a range of PT2399 concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing PT2399 at a concentration equal to the IC50.
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, increase the concentration of PT2399 by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration as the cells adapt.
-
-
Isolation of Resistant Clones:
-
After several months of culture, the cell population should be significantly more resistant to PT2399.
-
Isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
-
Characterization of Resistant Clones:
-
Expand the clones and determine their IC50 for PT2399. A significant increase in IC50 compared to the parental line indicates resistance.
-
Cryopreserve the resistant cell lines for future experiments.
-
Protocol 2: Co-Immunoprecipitation to Assess HIF-2α/HIF-1β Dimerization
This protocol is to determine if PT2399 can disrupt the interaction between HIF-2α and HIF-1β in sensitive versus resistant cells.
Materials:
-
Sensitive and resistant ccRCC cell lysates
-
Antibody against HIF-2α or HIF-1β
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer
-
Elution buffer
-
SDS-PAGE and western blot reagents
-
Antibodies for western blotting (HIF-2α and HIF-1β)
Procedure:
-
Cell Lysis:
-
Treat sensitive and resistant cells with either DMSO (vehicle control) or PT2399 for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the "bait" protein (e.g., HIF-2α).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and perform a western blot.
-
Probe the membrane with antibodies against both the "bait" (e.g., HIF-2α) and the "prey" (e.g., HIF-1β) proteins.
-
Expected Results:
-
Sensitive Cells: In the presence of PT2399, the amount of HIF-1β pulled down with HIF-2α should be significantly reduced compared to the DMSO control.
-
Resistant Cells (with on-target mutations): PT2399 will not be effective at disrupting the HIF-2α/HIF-1β dimer, and a similar amount of HIF-1β will be pulled down in both the DMSO and PT2399-treated samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VHL/HIF-2α Signaling in ccRCC and the Action of PT2399.
Caption: Overview of this compound Resistance Mechanisms.
References
- 1. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. auajournals.org [auajournals.org]
- 7. Advances in Renal Cell Carcinoma Drug Resistance Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (Rac)-PT2399 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the HIF-2α inhibitor, (Rac)-PT2399.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
Answer:
High variability in plasma concentrations for an orally administered compound like this compound is a common challenge, often stemming from its poor solubility and various physiological factors.
Potential Causes:
-
Poor and Variable Dissolution: If this compound, likely a poorly soluble compound, does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence, absence, or type of food can significantly alter gastric emptying time, GI fluid composition, and splanchnic blood flow, all of which can impact the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the active drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.
-
Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate.[1] These can reduce the dependency of absorption on physiological variables.
-
Control Dosing Procedure: Utilize precise oral gavage techniques to ensure accurate and consistent administration of the dose volume.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
Question: Our in vitro Caco-2 cell assays suggest this compound has high permeability, but the oral bioavailability in our rodent model is extremely low. What could explain this discrepancy?
Answer:
This scenario often points towards in vivo factors that are not fully captured by the Caco-2 monolayer model.
Potential Causes:
-
Poor Solubility and Dissolution Rate Limitation: Even with high permeability, if the compound does not dissolve in the GI fluids, it cannot be absorbed. This is a common rate-limiting step for BCS Class II compounds (high permeability, low solubility).
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall (e.g., cytochrome P450s) or the liver before it reaches systemic circulation. Caco-2 cells have limited metabolic activity compared to the in vivo intestine and liver.
-
Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters, which are present in the intestinal epithelium, can actively pump the drug back into the GI lumen, reducing net absorption. While Caco-2 cells express some efflux transporters, the in vivo expression and activity levels can differ.
-
Instability in GI Fluids: The compound may be unstable in the acidic environment of the stomach or degrade enzymatically in the intestine.
Troubleshooting Steps:
-
Improve Solubility and Dissolution: Focus on formulation strategies that enhance the concentration of dissolved drug in the GI tract (see FAQ 1).
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound.
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Assess Efflux Liability: Use P-gp inhibitors in conjunction with Caco-2 assays or in situ intestinal perfusion models to determine if efflux is a significant barrier.
-
Evaluate GI Stability: Test the stability of this compound in simulated gastric and intestinal fluids.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A1: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in water.
Q2: What are suitable vehicles for oral administration of this compound in preclinical rodent studies?
A2: The choice of vehicle depends on the physicochemical properties of the compound and the goals of the study. Common vehicles for poorly soluble compounds include:
-
Aqueous Suspensions: A simple approach is to suspend the micronized drug in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose [CMC]) and a wetting agent (e.g., 0.1% Tween 80).
-
Solutions in Co-solvents: If the drug has sufficient solubility, a solution can be prepared using a mixture of water and a non-toxic co-solvent (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol). However, precipitation upon dilution in the GI tract is a risk.
-
Lipid-Based Vehicles: For lipophilic compounds, oily solutions or suspensions (e.g., in corn oil, sesame oil, or medium-chain triglycerides) can be used.
Q3: How do I design a basic oral bioavailability study in mice or rats?
A3: A typical oral bioavailability study involves the following steps:
-
Animal Model: Select a suitable rodent species and strain.
-
Dose Selection: Determine the appropriate oral (PO) and intravenous (IV) doses based on efficacy and toxicology studies.
-
Formulation: Prepare a suitable formulation for both PO and IV administration. The IV formulation must be a clear solution.
-
Dosing: Administer the drug to two groups of animals (one PO, one IV).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the plasma samples to determine the drug concentration at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Pharmacokinetic Parameters of Belzutifan (B610325) (a related HIF-2α inhibitor) in Humans
Disclaimer: Specific pharmacokinetic data for this compound in animal models is not publicly available. The following table presents data for Belzutifan (MK-6482), a structurally related, FDA-approved HIF-2α inhibitor, in humans, to provide a general reference for this class of compounds.
| Parameter | Value (Geometric Mean, %CV) | Species | Reference |
| Apparent Clearance (CL/F) | 7.3 L/h (51%) | Human | [2][3] |
| Apparent Volume of Distribution (Vd/F) | 130 L (35%) | Human | [2][3] |
| Half-life (t½) | 12.39 h (42%) | Human | [2][3] |
| Time to Maximum Concentration (Tmax) | 1 to 2 hours | Human | [1] |
Physicochemical Properties of Belzutifan
| Property | Value | Reference |
| Aqueous Solubility | Insoluble | [1] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: A solution of this compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral - A to B): The compound solution is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time.
-
Permeability Measurement (Basolateral to Apical - B to A): The compound solution is added to the basolateral (B) side, and its appearance in the apical (A) side is measured to assess active efflux.
-
Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of this compound.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters.
Protocol 2: Oral Bioavailability Study in Mice
This protocol outlines a typical in vivo study to determine the absolute oral bioavailability of this compound.
Methodology:
-
Animals: Use male BALB/c mice (or another appropriate strain), 8-10 weeks old. Acclimatize the animals for at least one week.
-
Formulation Preparation:
-
Oral (PO): Prepare a suspension of this compound at the desired concentration (e.g., 10 mg/mL) in a vehicle such as 0.5% CMC with 0.1% Tween 80 in water.
-
Intravenous (IV): Prepare a clear solution of this compound at a lower concentration (e.g., 1 mg/mL) in a vehicle suitable for injection (e.g., saline with a solubilizing agent like DMSO and PEG400).
-
-
Dosing:
-
PO Group (n=5): Administer the suspension via oral gavage at a dose of 100 mg/kg.
-
IV Group (n=5): Administer the solution via tail vein injection at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters and determine the absolute oral bioavailability (F%).
Visualizations
Signaling Pathway
Caption: HIF-2α signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for a typical oral bioavailability study in rodents.
References
unexpected cell morphology changes with (Rac)-PT2399 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell morphology changes with (Rac)-PT2399 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. Its mechanism of action involves binding to the PAS B domain of the HIF-2α protein, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption inhibits the transcription of HIF-2α target genes that are involved in various cellular processes, including angiogenesis, cell proliferation, and metabolism.[1][2][3]
Q2: Is it normal to observe some changes in cell morphology after this compound treatment?
A2: While significant and unexpected morphological changes are not the most commonly reported outcome, some alterations can be anticipated depending on the cell type and experimental conditions. HIF-2α is known to regulate genes involved in cell adhesion and cytoskeletal organization.[1] Therefore, inhibiting its function may lead to subtle or pronounced changes in cell shape, adhesion, and spreading. However, dramatic and consistent morphological changes may indicate an unexpected cellular response or an experimental artifact that requires further investigation.
Q3: What are the known HIF-2α target genes that could influence cell morphology?
A3: HIF-2α regulates a number of genes that are directly or indirectly involved in maintaining cell structure and adhesion. These include genes associated with:
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Epithelial-Mesenchymal Transition (EMT): HIF-2α can promote EMT by upregulating transcription factors like Twist2, which in turn represses E-cadherin, a key protein in cell-cell adhesion.[4]
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Cell Adhesion and Polarity: In some cell types, even under normal oxygen levels (normoxia), HIF-2α is involved in the formation of adherens junctions through the Dock4/Rac1 signaling pathway.[1]
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Cytoskeleton Organization: HIFs can influence the actin cytoskeleton and focal adhesions, in part by modulating the activity of Rho GTPases like Rac1 and Cdc42.[5][6] The specific roles of HIF-1α versus HIF-2α in this process can be cell-type dependent.[5][6]
Q4: Could the observed morphological changes be due to off-target effects of this compound?
A4: While this compound is a selective HIF-2α inhibitor, off-target effects, especially at high concentrations, can never be completely ruled out without proper controls. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits HIF-2α activity without causing general cytotoxicity or other non-specific effects.
Troubleshooting Guide: Unexpected Cell Morphology Changes
This guide is designed to help you troubleshoot and understand the potential causes of unexpected morphological changes in your cells following treatment with this compound.
Issue 1: Cells appear rounded, detached, or show loss of cell-cell contacts.
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration/Cytotoxicity | 1. Perform a dose-response experiment: Titrate this compound to determine the lowest effective concentration that inhibits HIF-2α target gene expression without impacting cell viability. 2. Assess cell viability: Use assays like Trypan Blue exclusion, MTT, or a live/dead cell stain to quantify cytotoxicity at your working concentration. |
| Disruption of Cell Adhesion Pathways | 1. Analyze expression of adhesion molecules: Perform Western blotting or immunofluorescence for key adhesion proteins like E-cadherin and β-catenin. A decrease in their expression or mislocalization could explain the phenotype. 2. Investigate the role of EMT: If your cells are epithelial, check for markers of EMT such as an increase in Vimentin or N-cadherin and a decrease in E-cadherin. |
| Solvent (e.g., DMSO) Effects | 1. Include a vehicle control: Always treat a parallel set of cells with the same concentration of the solvent used to dissolve this compound. 2. Optimize solvent concentration: Ensure the final concentration of the solvent in your culture medium is low and non-toxic to your cells. |
Issue 2: Cells appear elongated, flattened, or have an altered cytoskeleton.
| Potential Cause | Troubleshooting Steps |
| Alterations in Cytoskeletal Dynamics | 1. Visualize the actin cytoskeleton: Stain cells with phalloidin (B8060827) to visualize F-actin and observe any changes in stress fibers, lamellipodia, or filopodia. 2. Examine focal adhesions: Perform immunofluorescence for focal adhesion proteins like vinculin or paxillin (B1203293) to assess their size, number, and distribution. |
| Cell-Type Specific HIF-2α Function | 1. Confirm HIF-2α expression and activity: Ensure your cell line expresses HIF-2α and that it is active under your experimental conditions (hypoxia or in VHL-deficient cells). Knockdown of HIF-2α having a minimal effect on morphology has been reported in some cell lines.[7] 2. Consult literature for your cell model: Research the known roles of HIF-2α in your specific cell type to understand if morphological regulation is an established function. |
| Prolonged Treatment Effects | 1. Perform a time-course experiment: Observe cell morphology at different time points after treatment to distinguish between acute and chronic effects. 2. Assess for compensatory mechanisms: Prolonged inhibition of a signaling pathway can sometimes lead to the activation of alternative pathways that may influence cell morphology. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 6 nM (for binding to HIF-2α PAS B domain) | [1] |
| Effective Concentration in vitro | 0.2 - 2 µM (for inhibition of 786-O cell soft agar (B569324) growth) | [8] |
| Oral Administration in mice | 100 mg/kg (every 12 hours) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HIF-2α and Downstream Targets
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat with this compound at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS.
-
For whole-cell lysates, use a standard lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
For nuclear extracts, which can provide a cleaner signal for the nuclear protein HIF-2α, use a commercial nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.[9]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against HIF-2α, a downstream target (e.g., VEGFA, CCND1), or a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Immunofluorescence Staining for Cytoskeletal and Adhesion Proteins
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat with this compound and a vehicle control for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with primary antibodies against your proteins of interest (e.g., phalloidin for F-actin, anti-vinculin for focal adhesions, anti-E-cadherin for adherens junctions) overnight at 4°C.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: HIF-2α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating morphological changes.
Caption: Troubleshooting decision tree for unexpected morphology changes.
References
- 1. HIF2α-dependent Dock4/Rac1-signaling regulates formation of adherens junctions and cell polarity in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Focal Adhesion Dynamics and Cell Migration by PLC/PI3K-Mediated Metabolism of PtdIns (4,5) P2 in a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-2α promotes epithelial-mesenchymal transition through regulating Twist2 binding to the promoter of E-cadherin in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia and the modulation of the actin cytoskeleton – emerging interrelations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α activation results in actin cytoskeleton reorganization and modulation of Rac-1 signaling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Hypoxia-inducible Factor 2α Nuclear Interactome in Melanoma Cells Reveals Master Proteins Involved in Melanoma Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-PT2399 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-PT2399 in long-term experimental studies. The information is designed to help anticipate and mitigate potential toxicities associated with this HIF-2α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its on-target toxicities?
This compound is a potent and selective antagonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by binding directly to the PAS B domain of the HIF-2α protein, which prevents its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1] This disruption of the HIF-2α/ARNT complex inhibits the transcription of downstream target genes that are involved in cellular adaptation to hypoxia, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[2][3]
The primary on-target toxicities of this compound stem from this mechanism. By suppressing the HIF-2α pathway, which is crucial for red blood cell production, a common adverse effect is anemia due to decreased EPO levels.[3][4] Another potential on-target toxicity is hypoxia, which may seem counterintuitive. This is thought to be related to the inhibition of HIF-2α's role in the physiological response to low oxygen levels.[3]
Q2: What are the most common toxicities observed with HIF-2α inhibitors in long-term studies and how can they be managed?
The most frequently reported toxicities associated with HIF-2α inhibitors like this compound in clinical and preclinical studies are anemia, fatigue, and hypoxia.[3][4]
-
Anemia: This is a direct consequence of the on-target inhibition of EPO production. Management strategies include regular monitoring of complete blood counts (CBCs). In cases of significant anemia, supportive care such as blood transfusions or the administration of erythropoietin-stimulating agents (ESAs) may be necessary.[3]
-
Hypoxia: This adverse event is less common but can be serious. The precise mechanism is still under investigation but is believed to be an on-target effect. Close monitoring of respiratory function and oxygen saturation is crucial.
-
Fatigue: This is a common side effect of many cancer therapies and can be exacerbated by anemia. Managing the underlying anemia can often help alleviate fatigue.
Q3: Are there strategies to proactively mitigate the toxicity of this compound in a long-term study design?
While specific mitigation strategies for this compound are not extensively detailed in the public domain, several general approaches for targeted therapies can be considered and adapted:
-
Dose Optimization: The initial dose-finding studies are critical for identifying the maximum tolerated dose (MTD) and the optimal biological dose. Using the lowest effective dose can help minimize toxicity.
-
Intermittent Dosing: Depending on the therapeutic window and pharmacokinetics of this compound, intermittent dosing schedules (e.g., daily for a set number of weeks followed by a rest period) could be explored to allow for recovery from on-target toxicities like anemia.
-
Biomarker-Driven Patient Selection: In a clinical context, identifying predictive biomarkers of sensitivity to this compound could help select patient populations most likely to respond, potentially allowing for lower, less toxic doses. In preclinical models, this could translate to selecting appropriate cell lines or animal models for study.
-
Supportive Care: Prophylactic measures, such as nutritional support to ensure adequate iron, folate, and vitamin B12 levels, can help support hematopoiesis and potentially lessen the severity of anemia.
Troubleshooting Guides
Issue 1: Progressive decrease in hematocrit and hemoglobin levels in animal models during a long-term study.
-
Potential Cause: On-target effect of this compound leading to decreased erythropoietin (EPO) production and subsequent anemia.
-
Troubleshooting Steps:
-
Increase Monitoring Frequency: Increase the frequency of blood sampling for complete blood counts (CBCs) to closely track the rate of decline.
-
Assess Iron Stores: Ensure that the anemia is not exacerbated by iron deficiency. Analyze serum iron, ferritin, and transferrin saturation.
-
Consider Dose Reduction: If the anemia becomes severe (e.g., a drop in hematocrit by >15-20%), consider a dose reduction of this compound.
-
Implement Supportive Care: For valuable long-term studies where maintaining the animal is critical, consider the administration of recombinant erythropoietin or blood transfusions, while noting these interventions in the study report as they can impact other endpoints.
-
Issue 2: Animals exhibit signs of respiratory distress, such as labored breathing or cyanosis.
-
Potential Cause: Potential on-target effect of this compound leading to hypoxia.
-
Troubleshooting Steps:
-
Immediate Clinical Assessment: Perform a thorough physical examination of the animal.
-
Monitor Oxygen Saturation: Use non-invasive methods like pulse oximetry to assess oxygen saturation levels.
-
Consider Advanced Respiratory Monitoring: If the issue persists or is a key safety concern, consider using techniques like whole-body plethysmography or telemetry to get more detailed respiratory parameters.[2]
-
Dose Interruption/Reduction: Immediately interrupt dosing with this compound. If the symptoms resolve, a re-challenge at a lower dose may be considered, but with heightened monitoring.
-
Histopathological Examination: At the end of the study, or if an animal is euthanized due to respiratory distress, perform a thorough histopathological examination of the lungs to look for any drug-related changes.
-
Data Presentation
Table 1: Summary of Potential Toxicities of HIF-2α Inhibitors and Monitoring Parameters
| Toxicity | Grade | Clinical Signs/Symptoms | Monitoring Parameters | Management/Mitigation |
| Anemia | Mild to Severe | Pale gums, lethargy, exercise intolerance | Complete Blood Count (CBC) with differential, reticulocyte count, serum iron, ferritin, transferrin | Dose reduction/interruption, supportive care with ESAs or blood transfusion |
| Hypoxia | Moderate to Severe | Labored breathing, cyanosis, increased respiratory rate | Oxygen saturation (pulse oximetry), respiratory rate, whole-body plethysmography | Immediate dose interruption, oxygen supplementation if necessary, dose reduction upon re-challenge |
| Fatigue | Mild to Moderate | Decreased activity, lethargy | Observation of general activity and behavior | Manage underlying anemia, ensure adequate nutrition and hydration |
| Hypertension | Mild to Moderate | Often asymptomatic | Blood pressure monitoring | Dose reduction, consider antihypertensive medication in a clinical setting |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Toxicology Study in Rodents
This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.
-
Animal Model: Sprague-Dawley rats (8-10 weeks old at the start of the study), equal numbers of males and females.
-
Group Size: A minimum of 10 animals per sex per group.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
Dose levels should be determined from preliminary dose-range finding studies.
-
-
Dosing: Once daily oral gavage for up to 6 months. The volume should be consistent across all groups (e.g., 5 mL/kg).
-
Clinical Observations:
-
Twice daily general health and mortality checks.
-
Weekly detailed clinical examination, including body weight and food consumption.
-
-
Hematology:
-
Blood collection (e.g., from the tail vein or saphenous vein) at baseline, 1, 3, and 6 months.
-
Parameters to measure: Complete Blood Count (CBC) including red blood cell count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), white blood cell count with differential, and platelet count.[5]
-
-
Clinical Chemistry:
-
Blood collection at the same time points as hematology.
-
Parameters to measure: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, and glucose.
-
-
Terminal Procedures (at 6 months):
-
Collection of blood for final hematology and clinical chemistry.
-
Gross necropsy of all animals.
-
Organ weights (liver, kidneys, spleen, heart, lungs, brain, etc.).
-
Histopathological examination of a comprehensive list of tissues from the control and high-dose groups. If treatment-related findings are observed, the corresponding tissues from the mid and low-dose groups should also be examined.
-
Protocol 2: Assessment of Hematological Toxicity
-
Blood Collection: Collect approximately 0.25-0.5 mL of whole blood into EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer calibrated for the specific animal species.
-
Ensure proper mixing of the blood sample before analysis.
-
Key parameters to assess for anemia include red blood cell count, hemoglobin, and hematocrit.
-
-
Reticulocyte Count:
-
To assess the bone marrow's response to anemia, perform a reticulocyte count using a specialized stain (e.g., new methylene (B1212753) blue) and manual counting or an automated analyzer.
-
-
Peripheral Blood Smear:
-
Prepare a peripheral blood smear for microscopic examination.
-
Stain with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Examine for any morphological abnormalities in red blood cells, white blood cells, and platelets.
-
-
Data Analysis:
-
Compare the mean values of each parameter between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant decrease in red blood cell parameters in the treatment groups compared to the control group is indicative of hematotoxicity.
-
Mandatory Visualizations
Caption: HIF-2α signaling pathway under normoxia, hypoxia, and with this compound inhibition.
Caption: Troubleshooting workflow for managing adverse events in long-term studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory Monitoring in Preclinical Research [emkatech.com]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
addressing precipitation of (Rac)-PT2399 in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of (Rac)-PT2399 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound is a common issue stemming from its low solubility in aqueous solutions like cell culture media. Several factors can contribute to this:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit.
-
High Final Concentration: Attempting to achieve a high working concentration in the media increases the likelihood of precipitation.
-
"Salting Out" Effect: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins (in serum). These components can reduce the solubility of hydrophobic compounds.
-
Improper Dilution Technique: Adding the stock solution too quickly or into cold media does not allow for rapid and even dispersion, leading to localized high concentrations and precipitation.
-
Stock Solution Issues: If the initial stock solution was not fully dissolved, precipitation is inevitable upon further dilution.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: The most common and recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is capable of dissolving the compound at high concentrations. For example, solubility in DMSO can reach up to 120 mg/mL or higher, often requiring sonication to fully dissolve.[1][3]
Q3: What is a safe final concentration of DMSO for my cells?
A3: While cell line dependent, a general rule is to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I prevent this compound from precipitating when preparing my working solution?
A4: The key is to maintain the compound in solution during the dilution process. Follow these best practices:
-
Use a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). This minimizes the volume of DMSO added to your media.
-
Pre-warm the Media: Use media that has been pre-warmed to 37°C. Solubility of many compounds increases with temperature.
-
Add Stock to Media, Not Vice-Versa: Never add media directly to your small volume of stock.
-
Ensure Rapid Dispersion: Add the stock solution dropwise directly into the vortex of the media while it is being gently swirled or mixed. This avoids localized high concentrations of the compound and solvent.
-
Avoid Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes and store at -20°C or -80°C.[3][4] This prevents degradation and issues with the compound coming out of solution during repeated temperature changes.
Q5: I see a precipitate in my media after adding the compound. Can I still use it?
A5: It is strongly advised not to use media that contains a visible precipitate. The presence of solid particles means the actual concentration of the dissolved, active compound is unknown and significantly lower than your calculated concentration, which will make experimental results unreliable. Discard the solution and prepare it again using the improved techniques described above, perhaps starting with a lower final concentration.
Quantitative Data: Solubility
The solubility of this compound can vary by supplier and purity. The following data is compiled from publicly available datasheets. Always refer to the certificate of analysis for your specific lot.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 84 mg/mL (≥ 200 mM)[2] 120 mg/mL (286 mM)[3] 262.5 mg/mL (626 mM)[1] | The recommended solvent for stock solutions. Sonication may be required.[1][3] |
| Ethanol | 84 mg/mL[2] | Less common for primary stock solutions due to higher volatility. |
| Water | Insoluble[2] | Not suitable for making stock solutions. |
| Saline/Media | Very low | Working solutions must be prepared by diluting a concentrated stock. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 419.32 g/mol ), sterile 100% DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 20 mM solution, you need 0.02 moles/L. For 1 mL of stock, you need:
-
0.02 mmol/mL * 419.32 mg/mmol = 8.386 mg
-
-
Procedure: a. Aseptically weigh out 8.39 mg of this compound powder and place it in a sterile tube. b. Add 1.0 mL of sterile 100% DMSO. c. Vortex thoroughly for 2-3 minutes. If powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes until the solution is clear. d. Aliquot the clear stock solution into smaller, single-use sterile tubes (e.g., 20 µL per tube). e. Store the aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6+ months).[3][4]
Protocol 2: Dilution of Stock Solution into Cell Culture Media
-
Materials: Pre-warmed (37°C) complete cell culture media, thawed aliquot of this compound stock solution (from Protocol 1).
-
Calculation: To prepare 10 mL of media with a final concentration of 10 µM this compound from a 20 mM stock:
-
V1 * C1 = V2 * C2
-
V1 * 20,000 µM = 10,000 µL * 10 µM
-
V1 = (10,000 * 10) / 20,000 = 5 µL
-
-
Procedure: a. Place 10 mL of pre-warmed media into a sterile conical tube. b. Create a gentle vortex in the media by swirling or using a magnetic stirrer on a low setting. c. Pipette the 5 µL of the 20 mM stock solution and dispense it slowly and directly into the moving media. Do not pipette onto the wall of the tube. d. Continue to swirl the media for another 10-15 seconds to ensure it is thoroughly mixed. e. Visually inspect the media against a light source to confirm there is no precipitation. f. Use the freshly prepared media immediately to treat your cells.
Visual Guides
Mechanism of Action: HIF-2α Inhibition
This compound is a potent and selective inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α).[5] It functions by disrupting the critical protein-protein interaction between HIF-2α and its dimerization partner ARNT (also known as HIF-1β).[4][6] This prevents the formation of the active transcriptional complex, thereby blocking the expression of HIF-2α target genes involved in tumor progression, such as VEGF.[7][6][8]
Workflow for Preventing Precipitation
Following a systematic workflow is critical for successfully preparing your working solution of this compound.
Troubleshooting Precipitation Issues
If you encounter precipitation, this decision tree can help identify the cause.
References
- 1. PT2399 | HIF-2α antagonist | Anti-tumor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - CAS:1672662-07-5 - KKL Med Inc. [kklmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rac-PT2399|1672662-07-5|安捷凯 [anjiechem.com]
- 6. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to the HIF-2α Inhibitors (Rac)-PT2399 and Belzutifan
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor-2α (HIF-2α) transcription factor has emerged as a critical driver in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. This has led to the development of potent and selective HIF-2α inhibitors. This guide provides a detailed preclinical comparison of two key molecules in this class: (Rac)-PT2399, a pivotal tool compound, and its successor, belzutifan (B610325) (formerly PT2977/MK-6482), a now clinically approved therapeutic. This comparison is based on available preclinical data to inform researchers and drug developers on their respective properties and performance in experimental models.
Mechanism of Action: Disrupting the HIF-2α Dimerization
Both this compound and belzutifan share a common mechanism of action. They are small molecule inhibitors that bind to a pocket within the PAS-B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is essential for its transcriptional activity. By disrupting this interaction, both compounds effectively block the transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis.
Quantitative Data Presentation
The following tables summarize the available quantitative preclinical data for this compound and belzutifan. It is important to note that direct head-to-head comparative studies for all parameters are not extensively available in the public domain.
Table 1: In Vitro Potency
| Parameter | This compound | Belzutifan | Assay System |
| IC50 | 6 nM | Not Publicly Available | Inhibition of HIF-2α |
| Ki | Not Publicly Available | ~23 nM | TR-FRET based HIF-2α/ARNT Dimerization Inhibition |
Table 2: In Vivo Efficacy in ccRCC Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | 786-O Orthotopic | 30 mg/kg, twice daily (oral gavage) | Suppressed tumorigenesis in 56% of ccRCC tumorgraft lines. |
| Belzutifan | Mouse VHL-deficient ccRCC Xenografts | Not specified in comparative context | Stated to be ~10-fold more potent than PT2385 (a close analog of PT2399). Specific TGI% not available for direct comparison. |
Table 3: Preclinical Pharmacokinetics (Mouse)
| Parameter | This compound | Belzutifan |
| Administration | Oral Gavage | Oral Gavage |
| Data | Not Publicly Available | Belzutifan has improved pharmacokinetic properties compared to first-generation inhibitors, including more consistent and higher drug exposure. Specific preclinical PK parameters in mice are not readily available in a consolidated public format. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for evaluating HIF-2α inhibitors.
HIF-2α/ARNT Dimerization Inhibition Assay (TR-FRET)
This assay quantitatively measures the ability of a compound to disrupt the interaction between HIF-2α and ARNT.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A donor fluorophore (e.g., Terbium cryptate) is conjugated to one binding partner (e.g., anti-tag antibody for tagged HIF-2α), and an acceptor fluorophore (e.g., d2) is conjugated to the other (e.g., anti-tag antibody for tagged ARNT). When the two proteins interact, the fluorophores are brought into close proximity, allowing for energy transfer from the donor to the acceptor upon excitation of the donor. This results in a specific FRET signal. Inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Purified, tagged recombinant HIF-2α and ARNT proteins are used.
-
Reagent Preparation:
-
Assay buffer: Typically a phosphate (B84403) or TRIS-based buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Antibodies: Terbium cryptate-conjugated anti-tag antibody and d2-conjugated anti-tag antibody are diluted in the assay buffer.
-
Compound Dilution: Test compounds (this compound, belzutifan) are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compound to the assay plate.
-
Add 4 µL of a mixture containing the tagged HIF-2α protein and the Terbium-conjugated antibody.
-
Add 4 µL of a mixture containing the tagged ARNT protein and the d2-conjugated antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. The signal is typically read at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).
-
The TR-FRET ratio (Acceptor signal / Donor signal) is calculated.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to control wells (DMSO vehicle).
-
IC50 or Ki values are determined by fitting the concentration-response data to a suitable pharmacological model.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
Principle: Human cancer cells, such as the VHL-deficient ccRCC cell line 786-O, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time to assess the efficacy of the treatment.
Protocol:
-
Cell Culture: 786-O cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard cell culture conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.
-
Tumor Implantation:
-
Subcutaneous model: 786-O cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and injected subcutaneously into the flank of the mice.
-
Orthotopic model: For a more clinically relevant model, cells can be surgically implanted into the kidney of the mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements (for subcutaneous models) or through bioluminescence imaging (if cells are engineered to express luciferase).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound or belzutifan is formulated in a suitable vehicle for oral administration.
-
The compound is administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
-
Pharmacodynamic and Biomarker Analysis (Optional):
-
Tumor and plasma samples can be collected to assess target engagement (e.g., by measuring the levels of HIF-2α target genes).
-
(Rac)-PT2399: A Comparative Guide to its Selective Inhibition of HIF-2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-PT2399's performance in selectively targeting the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor over its closely related isoform, HIF-1α. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound and its active enantiomer, PT2399, are potent and highly selective inhibitors of HIF-2α.[1] The inhibitory activity of these compounds has been quantified through various biochemical and cell-based assays. While a direct IC50 value for HIF-1α is not prominently reported in the literature, reflecting the compound's high specificity, extensive research has demonstrated its lack of activity against HIF-1α signaling pathways.[1][2]
| Compound | Target | IC50 | Key Findings |
| PT2399 | HIF-2α | 6 nM | Potently and selectively binds to the PAS B domain of HIF-2α, preventing its heterodimerization with ARNT (Aryl hydrocarbon receptor nuclear translocator).[1] |
| This compound | HIF-2α | 10 nM | The racemic mixture also demonstrates potent inhibition of HIF-2α.[1] |
| PT2399 | HIF-1α | N/A | Does not suppress the expression of HIF-1α-specific target genes, such as BNIP3, indicating a high degree of selectivity.[1][2] |
Mechanism of Selective Inhibition
PT2399 exerts its selective inhibition by binding to a unique pocket within the PAS B domain of the HIF-2α subunit. This binding event induces a conformational change that allosterically prevents the heterodimerization of HIF-2α with its partner protein, ARNT (also known as HIF-1β).[3] The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its translocation to the nucleus, binding to Hypoxia-Response Elements (HREs) in the DNA, and subsequent activation of target gene transcription.[4] Due to significant sequence and structural differences in the ligand-binding pocket between HIF-2α and HIF-1α, PT2399 does not effectively bind to or inhibit the function of HIF-1α.
Caption: HIF Signaling Pathway and PT2399's Mechanism of Action.
Experimental Protocols for Selectivity Validation
The validation of this compound's selectivity for HIF-2α over HIF-1α involves a series of biochemical and cell-based assays.
Biochemical Assay: IC50 Determination
This assay quantifies the concentration of the inhibitor required to reduce the activity of the target protein by 50%.
-
Objective: To determine the potency of this compound against HIF-2α.
-
Principle: A biochemical assay, often utilizing techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen, is used to measure the disruption of the HIF-2α/ARNT interaction in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Recombinant HIF-2α PAS B domain and ARNT PAS B domain proteins, each tagged with a specific label (e.g., donor and acceptor fluorophores), are incubated together.
-
Serial dilutions of this compound are added to the protein mixture.
-
The proximity of the tagged proteins is measured, which is proportional to the degree of heterodimerization.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the disruption of the HIF-2α/ARNT protein-protein interaction within a cellular context.
-
Objective: To confirm that PT2399 selectively disrupts the HIF-2α/ARNT complex and not the HIF-1α/ARNT complex.
-
Principle: An antibody against a specific protein (e.g., ARNT) is used to pull down that protein and any interacting partners from a cell lysate. The presence of the interacting partner (HIF-2α or HIF-1α) is then detected by Western blotting.
-
General Protocol:
-
Culture cells (e.g., 786-O, a human renal cell carcinoma line with high HIF-2α activity) and treat with either DMSO (vehicle control) or PT2399.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with an antibody specific to ARNT, which is coupled to magnetic or agarose (B213101) beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads.
-
The eluate is subjected to SDS-PAGE and Western blotting using antibodies against HIF-2α and HIF-1α to detect their presence in the immunoprecipitated complex. A reduction in the HIF-2α band in the PT2399-treated sample compared to the control indicates disruption of the interaction.
-
Cell-Based Assay: Quantitative PCR (qPCR) for Target Gene Expression
This assay measures the downstream functional consequences of HIF-1α and HIF-2α inhibition by quantifying the mRNA levels of their respective target genes.
-
Objective: To demonstrate the selective downregulation of HIF-2α target genes without affecting HIF-1α target genes.
-
Principle: The expression levels of specific genes regulated by either HIF-1α (e.g., BNIP3, GLUT1) or HIF-2α (e.g., VEGF, CCND1) are measured using qPCR in cells treated with PT2399.
-
General Protocol:
-
Seed cells in multi-well plates and treat with various concentrations of PT2399 for a specified duration (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using specific primers for HIF-1α target genes, HIF-2α target genes, and a housekeeping gene for normalization.
-
Analyze the relative changes in gene expression between PT2399-treated and control cells.
-
Caption: A typical experimental workflow for assessing HIF inhibitor selectivity.
Comparison with Alternatives
This compound is a first-in-class HIF-2α inhibitor. Other compounds targeting the HIF pathway exist, but PT2399's direct and selective mechanism of action sets it apart from many earlier, less specific inhibitors.
| Inhibitor Class | Examples | Mechanism of Action | Selectivity |
| Direct HIF-2α Antagonists | This compound , PT2385, Belzutifan (MK-6482) | Allosterically bind to the HIF-2α PAS B domain, preventing heterodimerization with ARNT.[5] | Highly selective for HIF-2α over HIF-1α due to structural differences in the binding pocket. |
| HIF Prolyl Hydroxylase (PHD) Inhibitors | Roxadustat, Daprodustat | Inhibit PHD enzymes, leading to the stabilization and activation of both HIF-1α and HIF-2α. | Non-selective for HIF isoforms; they activate both HIF-1 and HIF-2 signaling pathways. |
| Topoisomerase I Inhibitors | Topotecan | Indirectly inhibit HIF-1α expression. | Not a direct or selective inhibitor of HIF-2α. |
| Proteasome Inhibitors | Bortezomib | Indirectly repress HIF-1α protein expression and nuclear accumulation. | Not a direct or selective inhibitor of HIF-2α. |
Conclusion
The experimental data strongly supports the validation of this compound as a potent and highly selective inhibitor of HIF-2α. Its unique mechanism of action, which involves direct binding to a specific pocket in the HIF-2α subunit, provides a clear basis for its selectivity over HIF-1α. This is further substantiated by cellular assays demonstrating the specific downregulation of HIF-2α target genes without affecting those regulated by HIF-1α. For researchers in oncology and drug development, this compound represents a valuable tool for studying the specific roles of HIF-2α and a promising therapeutic agent for HIF-2α-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the inhibition mechanism on HIF-2 by inhibitor PT2399 and 0X3 using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming On-Target Engagement of (Rac)-PT2399 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target engagement of (Rac)-PT2399, a potent and selective inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. The methodologies and data presented herein offer a framework for validating the mechanism of action of this compound and similar compounds in a cellular context.
Data Presentation: Comparative Efficacy of HIF-2α Inhibitors and Other Relevant Compounds
The on-target efficacy of this compound is best understood in the context of its direct competitors and other relevant therapies for diseases driven by HIF-2α stabilization, such as clear cell renal cell carcinoma (ccRCC). The following tables summarize key quantitative data for this compound, the clinically approved HIF-2α inhibitor Belzutifan (PT2385), and the multi-kinase inhibitor Sunitinib.
| Compound | Target(s) | Assay Type | Metric | Value | Cell Line/System |
| This compound | HIF-2α | HIF-2α Dimerization Inhibition | IC50 | 10 nM | Biochemical Assay |
| Belzutifan (PT2385) | HIF-2α | HIF-2α Dimerization Inhibition | IC50 | 17 nM[1] | Luciferase Reporter Assay |
| HIF-2α Binding | Kᵢ | 20 nM[1] | TR-FRET Assay | ||
| HIF-2α Binding | KD | 16 ± 4.7 nM | Isothermal Titration Calorimetry | ||
| Sunitinib | VEGFR, PDGFR, c-KIT, etc. | Cell Viability | IC50 | ~4 µM (786-O), ~2 µM (A498) | ccRCC cell lines |
Table 1: In Vitro Potency of this compound and Comparators. This table highlights the high potency of this compound and Belzutifan in directly targeting the HIF-2α pathway, as evidenced by their low nanomolar IC50 and binding affinity values. Sunitinib, which does not directly target HIF-2α, exhibits significantly lower potency in ccRCC cell lines.
| Compound | Cell Line | Assay Type | Metric | Result | Reference |
| This compound | 786-O (HIF-2α dependent) | Soft Agar Colony Formation | Inhibition | Significant inhibition at 0.2-2 µM | [2] |
| UMRC-2 (HIF-2α independent) | Soft Agar Colony Formation | Inhibition | No significant inhibition | [2] | |
| Belzutifan | 786-O, A498 (HIF-2α expressing) | Cell Viability | GI50 | 41.56 µM (786-O), 57.87 µM (A498) under hypoxia | [3] |
| Sunitinib | 786-O, A498 | Cell Viability | Inhibition | Dose-dependent inhibition |
Table 2: Cellular Activity of this compound and Comparators in ccRCC Cell Lines. This table demonstrates the on-target effect of this compound by showing its selective inhibition of a HIF-2α-dependent cell line. Belzutifan also shows efficacy in HIF-2α expressing cell lines.
Experimental Protocols
Robust confirmation of on-target engagement requires a multi-pronged approach. Below are detailed protocols for key assays to validate that this compound interacts with its intended target, HIF-2α, and elicits the expected downstream biological effects.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture 786-O cells (VHL-deficient, HIF-2α stabilized) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble HIF-2α:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HIF-2α by Western blotting using a specific anti-HIF-2α antibody.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble HIF-2α as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of HIF-2α.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of HIF-2α/ARNT Dimerization
This compound functions by preventing the heterodimerization of HIF-2α with its partner ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator). Co-immunoprecipitation can be used to demonstrate this disruption.
Protocol:
-
Cell Culture and Treatment:
-
Culture 786-O cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HIF-2α antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them multiple times with IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ARNT antibody to detect the co-immunoprecipitated ARNT.
-
Also, probe for HIF-2α to confirm the successful immunoprecipitation of the bait protein.
-
-
Data Analysis:
-
A significant reduction in the amount of co-immunoprecipitated ARNT in the this compound-treated sample compared to the DMSO control indicates that the compound has disrupted the HIF-2α/ARNT interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression
Confirming that this compound treatment leads to a decrease in the expression of known HIF-2α target genes provides strong evidence of on-target activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed 786-O cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for HIF-2α target genes (e.g., VEGFA, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
A dose-dependent decrease in the mRNA levels of VEGFA and CCND1 in this compound-treated cells compared to the DMSO control confirms the inhibition of HIF-2α transcriptional activity.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the HIF-2α signaling pathway, the mechanism of action of this compound, and the workflows of the key experimental protocols.
Caption: HIF-2α signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for quantitative Real-Time PCR (qRT-PCR).
References
- 1. researchgate.net [researchgate.net]
- 2. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia and Autophagy Inhibition via Delivering Sonodynamic Nanoparticles With HIF‐2α Inhibitor for Enhancing Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-PT2399: A Comparative Guide to Cross-Reactivity with Other Transcription Factors
(Rac)-PT2399 is a potent and selective antagonist of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor. It operates by directly binding to the PAS B domain of the HIF-2α subunit, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other transcription factors, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound was developed as a specific inhibitor of HIF-2α, a key oncogenic driver in certain cancers, most notably clear cell renal cell carcinoma (ccRCC).[2][3] Its selectivity is a critical attribute, minimizing off-target effects and associated toxicities.
Comparison with HIF-1α
The most pertinent comparison for a HIF-2α inhibitor is its activity against the closely related HIF-1α. Studies have consistently demonstrated the high selectivity of PT2399 for HIF-2α over HIF-1α. Experimental evidence shows that while PT2399 effectively represses various HIF-2α target genes, it does not suppress HIF-1α-specific targets, such as BNIP3.[1] This selectivity is attributed to structural differences in the ligand-binding pockets within the PAS B domains of HIF-2α and HIF-1α. While a direct comparative IC50 value for HIF-1α is not prominently published, the lack of downstream target inhibition underscores its selectivity.
Cross-Reactivity with Other Transcription Factors
Comprehensive quantitative data on the cross-reactivity of this compound against a broad panel of transcription factors is limited in publicly available literature. However, its mechanism of action, which involves binding to a specific pocket within the PAS B domain of HIF-2α, suggests a degree of specificity. Off-target toxicity has been observed, but only at significantly higher concentrations (20 μM) than those required for HIF-2α inhibition (IC50 of 6 nM).[1] This indicates a wide therapeutic window where selective HIF-2α inhibition can be achieved.
| Target | This compound IC50 | Notes |
| HIF-2α | 6 nM | Primary target; potent inhibition.[1] |
| HIF-1α | Not reported (low activity) | Does not suppress HIF-1α-specific target genes.[1] |
| Other Transcription Factors | Not reported | Off-target effects observed at high concentrations (20 μM).[1] |
Table 1: Summary of this compound Activity Against Key Transcription Factors.
Experimental Protocols
Detailed experimental protocols for the cross-reactivity profiling of this compound are not extensively detailed in single publications. However, by compiling information from studies on HIF-2α inhibitors and general pharmacology assays, a representative methodology can be outlined.
Biochemical Selectivity Assay (Hypothetical Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for studying protein-protein interactions, adapted for assessing the selectivity of PT2399.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HIF-2α/ARNT interaction and compare it to its effect on the HIF-1α/ARNT interaction.
Materials:
-
Recombinant human HIF-2α (PAS B domain) fused to a terbium (Tb) cryptate donor.
-
Recombinant human HIF-1α (PAS B domain) fused to a terbium (Tb) cryptate donor.
-
Recombinant human ARNT (PAS B domain) fused to a d2 acceptor.
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup:
-
In separate wells of a 384-well plate, add the Tb-HIF-2α or Tb-HIF-1α protein.
-
Add the d2-ARNT protein to all wells.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of each protein-protein interaction.
-
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of this compound's action and the methods to assess its specificity, the following diagrams are provided.
Caption: Simplified HIF-2α signaling pathway and the mechanism of action of this compound.
References
A Comparative Analysis of (Rac)-PT2399 and Standard-of-Care Therapies for Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational HIF-2α inhibitor, (Rac)-PT2399, with current standard-of-care therapies for renal cell carcinoma (RCC). The analysis is supported by preclinical and clinical data to inform research and drug development efforts in the field of oncology.
Executive Summary
Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the accumulation and constitutive activation of hypoxia-inducible factor 2α (HIF-2α). This transcription factor plays a pivotal role in tumor progression by driving the expression of genes involved in angiogenesis, cell proliferation, and survival. This compound is a potent and selective small-molecule inhibitor of HIF-2α that has demonstrated significant antitumor activity in preclinical models of ccRCC. This guide compares the performance of this compound with established standard-of-care therapies for RCC, including vascular endothelial growth factor (VEGF) inhibitors, mammalian target of rapamycin (B549165) (mTOR) inhibitors, and immune checkpoint inhibitors (ICIs).
Mechanism of Action
This compound: A Targeted Approach to HIF-2α Inhibition
This compound directly binds to a pocket in the PAS-B domain of the HIF-2α protein.[1][2] This binding allosterically prevents the heterodimerization of HIF-2α with its partner protein, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[3][4][5] The formation of the HIF-2α/ARNT complex is essential for its transcriptional activity. By disrupting this interaction, this compound effectively blocks the transcription of HIF-2α target genes, such as VEGF, PDGF, and cyclin D1, thereby inhibiting tumor growth, proliferation, and angiogenesis.[3][6][7][8]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the on-target efficacy of this compound in various ccRCC models.
| Parameter | Cell Line/Model | Result | Reference |
| IC₅₀ for HIF-2α Dimerization | In vitro assay | 6 nM | [2] |
| Tumor Growth Inhibition | 786-O orthotopic xenograft | Tumor stasis or regression | [6][9] |
| A498 orthotopic xenograft | Tumor inhibition | [6][9] | |
| Patient-Derived Xenograft (PDX) | Tumor regression in sensitive models | [6][10][11] | |
| Effect on HIF-2α Target Genes | 786-O cells | Downregulation of VEGF, Cyclin D1, GLUT1 | [6][8] |
| Anti-angiogenic Effect | 786-O orthotopic xenograft | Decreased microvessel density | [6] |
| Comparison with Sunitinib | PDX models | Greater activity and better tolerated than sunitinib | [10] |
Clinical Efficacy of Standard-of-Care Therapies
The following tables summarize the clinical efficacy of key standard-of-care therapies for advanced or metastatic RCC. It is important to note that the successor to this compound, belzutifan (B610325) (MK-6482), has shown clinical activity. In a Phase 1/2 study in heavily pretreated metastatic ccRCC patients, belzutifan demonstrated an objective response rate (ORR) of 25% and a median progression-free survival (PFS) of 14.5 months. [12]In a Phase 3 trial (LITESPARK-005), belzutifan showed a statistically significant improvement in PFS and ORR compared to everolimus (B549166) in patients with advanced RCC who had progressed on prior PD-1/L1 and VEGF inhibitors. [13][14]
VEGF Tyrosine Kinase Inhibitors (TKIs) - First-Line Monotherapy
| Drug | Clinical Trial | Patient Population | ORR (%) | Median PFS (months) | Median OS (months) | Reference |
| Sunitinib | Phase III | Treatment-naïve mRCC | 31 | 11 | 26.4 | [1][15] |
| Pazopanib | VEG105192 | Treatment-naïve or cytokine-pretreated mRCC | 30 | 9.2 | 22.9 | [6] |
| COMPARZ | Treatment-naïve mRCC | 31 | 8.4 | 28.4 | [16] |
mTOR Inhibitors
| Drug | Clinical Trial | Patient Population | ORR (%) | Median PFS (months) | Median OS (months) | Reference |
| Temsirolimus | Phase III | Poor-prognosis, treatment-naïve advanced RCC | 8.6 | 5.5 | 10.9 | [8][17] |
| Everolimus | RECORD-1 | mRCC after VEGF-targeted therapy | 2 | 4.9 | 14.8 | [14] |
Immune Checkpoint Inhibitor Combinations - First-Line
| Combination | Clinical Trial | Patient Population | ORR (%) | Median PFS (months) | Median OS (months) | Reference |
| Nivolumab + Ipilimumab | CheckMate 214 | Intermediate/Poor-risk, treatment-naïve aRCC | 42 | 11.6 | Not Reached | [18][19][20] |
| Pembrolizumab + Axitinib | KEYNOTE-426 | Treatment-naïve aRCC | 59.3 | 15.1 | Not Reached | [21][22][23] |
| Avelumab + Axitinib | JAVELIN Renal 101 | Treatment-naïve aRCC | 51.4 | 13.8 | Not Reached | [3][24][25][26] |
| Cabozantinib + Nivolumab | CheckMate 9ER | Treatment-naïve aRCC | 55.7 | 16.6 | Not Reached | [27] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and similar anticancer agents.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot protocol for HIF-2 alpha/EPAS1 Antibody (NB100-122): Novus Biologicals [novusbio.com]
- 8. Modulation of HIF-2α PAS-B domain contributes to physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthotopic xenografts of RCC retain histological, immunophenotypic and genetic features of tumors in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. urmc.rochester.edu [urmc.rochester.edu]
- 16. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 18. jcp.bmj.com [jcp.bmj.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ligand-induced perturbation of the HIF-2α:ARNT dimer dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RENCA Mouse Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 27. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Validating the Downstream Effects of HIF-2α Inhibition by (Rac)-PT2399: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-PT2399, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α), with other relevant alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the associated signaling pathways and workflows.
Introduction to HIF-2α and this compound
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[1] The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a stable β-subunit (HIF-β or ARNT).[2] In well-oxygenated cells, HIF-α subunits are targeted for proteasomal degradation. However, under hypoxic conditions, HIF-α stabilizes, translocates to the nucleus, and dimerizes with ARNT, leading to the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, thereby promoting tumor growth.[1][2]
HIF-2α has been identified as a key oncogenic driver in several cancers, particularly in clear cell renal cell carcinoma (ccRCC), where the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated, leading to the accumulation of HIF-2α.[3]
This compound is a small molecule inhibitor that specifically targets the PAS B domain of HIF-2α, preventing its heterodimerization with ARNT.[4][5] This disruption of the HIF-2α/ARNT complex inhibits the transcription of HIF-2α target genes, leading to anti-tumor effects.[5]
Comparative Analysis of HIF-2α Inhibitors
This compound belongs to a class of HIF-2α inhibitors that includes other notable compounds such as PT2385 and Belzutifan (B610325) (MK-6482). While all three target the same protein, they exhibit differences in their potency and pharmacokinetic properties.
| Compound | Mechanism of Action | In Vitro Potency | In Vivo Efficacy (ccRCC Xenograft Models) | Key Distinctions |
| This compound | Binds to the PAS B domain of HIF-2α, disrupting its heterodimerization with ARNT.[4][5] | IC50: 6 nM for HIF-2α binding.[4] | Demonstrates significant tumor regression in preclinical models of pVHL-defective ccRCC and is more active than sunitinib (B231) in some models.[3][4] | A racemic mixture.[4] |
| PT2385 | First-in-class HIF-2α inhibitor that also disrupts the HIF-2α/ARNT heterodimer.[1][2] | KD: 10 ± 4.9 nM for binding to the HIF-2α PAS-B domain.[6] | Shows dose-dependent inhibition of HIF-2α targets and significant anti-tumor activity in preclinical models.[1] In a phase I trial, showed a 14% objective response rate in heavily pretreated ccRCC patients.[1] | First HIF-2α inhibitor to enter clinical trials.[1][3] |
| Belzutifan (MK-6482) | A potent and selective HIF-2α inhibitor that allosterically blocks the HIF-2α/ARNT heterodimerization.[6] | KD: 16 ± 4.7 nM for binding to the HIF-2α PAS-B domain.[6] IC50: ~17 nM for suppressing HIF-2α-dependent transcriptional activity.[6] | Demonstrates significant antitumor activity with sustained downstream target gene suppression in VHL-deficient renal cancer models.[6] FDA-approved for the treatment of VHL disease-associated RCC and other tumors.[1] | Shows improved potency and reduced pharmacokinetic variability compared to PT2385.[1] |
| Sunitinib | A multi-targeted receptor tyrosine kinase (RTK) inhibitor, including VEGFRs and PDGFRs.[3] | Not applicable (different mechanism). | Standard-of-care in advanced RCC, but PT2399 has shown greater activity in some preclinical models.[3] | Indirectly affects pathways downstream of HIF-2α but does not directly inhibit the HIF-2α transcription factor. |
Downstream Effects of HIF-2α Inhibition by this compound
Inhibition of the HIF-2α/ARNT interaction by this compound leads to the downregulation of a specific set of target genes. This selective inhibition does not affect HIF-1α-specific targets.
| Downstream Target Gene | Function | Effect of this compound Inhibition |
| VEGFA (Vascular Endothelial Growth Factor A) | Promotes angiogenesis.[3] | Downregulation, leading to reduced tumor vascularization. |
| CCND1 (Cyclin D1) | Regulates cell cycle progression.[3] | Downregulation, leading to cell cycle arrest. |
| MYC | A proto-oncogene involved in cell proliferation and metabolism.[5] | Downregulation, contributing to reduced tumor growth. |
| GLUT1 (Glucose Transporter 1) | Facilitates glucose uptake.[3] | Downregulation, impairing tumor cell metabolism. |
| EPO (Erythropoietin) | Stimulates red blood cell production.[1] | Downregulation, can be used as a pharmacodynamic marker of HIF-2α inhibition.[1] |
| CAIX (Carbonic Anhydrase IX) | Regulates intracellular pH.[2] | Downregulation. |
| PDGFB (Platelet-Derived Growth Factor B) | Promotes cell growth and division. | Downregulation. |
Experimental Protocols for Validating Downstream Effects
Here are detailed methodologies for key experiments to validate the downstream effects of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of HIF-2α/ARNT Interaction
This assay is used to show that this compound physically disrupts the binding of HIF-2α to its dimerization partner, ARNT.
Protocol:
-
Cell Culture and Treatment: Culture VHL-deficient ccRCC cells (e.g., 786-O) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against ARNT (or HIF-2α) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-2α and ARNT, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of HIF-2α co-immunoprecipitated with ARNT in PT2399-treated cells compared to the control indicates disruption of the complex.
-
Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression
This method quantifies the change in mRNA levels of HIF-2α target genes following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Treat ccRCC cells with this compound as described in the Co-IP protocol.
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human VEGFA, CCND1, MYC, GLUT1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example Primer Sequences (Human):
-
VEGFA Forward: 5'-AGGGCAGAATCATCACGAAGT-3'
-
VEGFA Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'
-
CCND1 Forward: 5'-GCTGCGAAGTGGAAACCATC-3'
-
CCND1 Reverse: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
MYC Forward: 5'-GTCAAGAGGCGAACACACAAC-3'
-
MYC Reverse: 5'-TTGGACGGACAGGATGTATGC-3'
-
GLUT1 Forward: 5'-ATTGGCTCCGGTATCGTCAAC-3'
-
GLUT1 Reverse: 5'-GCTCAGATAGGACATCCAGGGTA-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of the target genes in PT2399-treated cells compared to the control validates its inhibitory effect.
Chromatin Immunoprecipitation (ChIP) Assay for HIF-2α Binding to Target Gene Promoters
ChIP is used to determine if this compound treatment reduces the binding of HIF-2α to the Hypoxia Response Elements (HREs) in the promoter regions of its target genes.
Protocol:
-
Cell Culture, Treatment, and Cross-linking: Treat ccRCC cells with this compound. Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for HIF-2α or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the HREs in the promoter region of a target gene like VEGFA. A significant reduction in the amount of immunoprecipitated promoter DNA in PT2399-treated cells compared to the control indicates reduced HIF-2α binding.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed ccRCC cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Use a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
Protocol:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates. Allow it to solidify.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension: Trypsinize and count ccRCC cells. Resuspend the cells in the 0.3% top agar solution at a low density (e.g., 5,000 cells/well).
-
Plating: Gently pour the cell-agar suspension on top of the solidified bottom agar layer.
-
Treatment: Add medium containing various concentrations of this compound on top of the agar.
-
Incubation: Incubate the plates for 2-3 weeks, replacing the treatment-containing medium every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count them under a microscope. A reduction in the number and size of colonies in PT2399-treated wells compared to the control indicates inhibition of anchorage-independent growth.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanism of action and the experimental approaches to validate the effects of this compound, the following diagrams are provided.
Caption: HIF-2α signaling pathway and the mechanism of this compound inhibition.
References
- 1. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA approval of belzutifan culminates 25-year journey at UTSW from gene discovery to a first-in-class drug: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle in Renal Cancer: (Rac)-PT2399 vs. Everolimus
A detailed comparison for researchers and drug development professionals on the efficacy, mechanism of action, and experimental data of the HIF-2α inhibitor (Rac)-PT2399 and the mTOR inhibitor everolimus (B549166) in the treatment of renal cell carcinoma.
In the landscape of targeted therapies for renal cell carcinoma (RCC), two distinct pathways have emerged as critical targets: the hypoxia-inducible factor 2-alpha (HIF-2α) pathway and the mammalian target of rapamycin (B549165) (mTOR) pathway. This guide provides a comprehensive side-by-side comparison of two key inhibitors, this compound, a HIF-2α antagonist, and everolimus, an established mTOR inhibitor. This comparison is supported by preclinical data for PT2399 and extensive clinical trial data for everolimus, including a pivotal head-to-head study of a next-generation HIF-2α inhibitor, belzutifan (B610325), against everolimus.
Performance Snapshot: HIF-2α Inhibition vs. mTOR Inhibition
A landmark phase 3 clinical trial, LITESPARK-005, provides the most direct comparison to date between a HIF-2α inhibitor (belzutifan) and an mTOR inhibitor (everolimus) in patients with advanced clear cell RCC who had previously received immune checkpoint and antiangiogenic therapies.[1][2][3] Given that this compound and belzutifan belong to the same class of HIF-2α inhibitors, the results of this trial offer valuable insights into the comparative efficacy of targeting the HIF-2α pathway versus the mTOR pathway.
| Efficacy Endpoint | Belzutifan (HIF-2α Inhibitor) | Everolimus (mTOR Inhibitor) | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.3 months | HR: 0.75, p = 0.04[1] |
| Overall Response Rate (ORR) | 21.9% | 3.5% | p < 0.001[4] |
| Median Duration of Response (DoR) | 19.5 months | 13.7 months | [4] |
| Overall Survival (OS) at 18 months | 55.2% | 50.6% | Not statistically significant[4] |
| Grade 3-5 Treatment-Related Adverse Events | 38.7% | 39.4% | [4] |
Mechanism of Action: Two Distinct Approaches to Targeting Renal Cancer
The fundamental difference between this compound and everolimus lies in their molecular targets and the signaling pathways they disrupt.
This compound is a potent and selective antagonist of HIF-2α.[5] In the majority of clear cell RCC cases, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the accumulation of HIF-2α.[2] HIF-2α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of numerous genes involved in tumor growth, proliferation, and angiogenesis.[6] this compound directly binds to the PAS B domain of HIF-2α, preventing its heterodimerization with ARNT and thereby blocking its transcriptional activity.[5]
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7] In RCC, the PI3K/Akt/mTOR pathway is often hyperactivated.[7] Everolimus forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell proliferation.[7]
Signaling Pathway Diagrams
Caption: this compound inhibits the dimerization of HIF-2α and ARNT, blocking downstream gene transcription.
Caption: Everolimus inhibits mTORC1, leading to the suppression of protein synthesis and cell proliferation.
Experimental Protocols
This compound Preclinical Evaluation in Orthotopic RCC Xenograft Model
-
Cell Lines: Human clear cell RCC cell lines with VHL inactivation (e.g., 786-O) are utilized.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma) are used.
-
Tumor Implantation: 786-O cells are surgically implanted into the kidney of the mice.
-
Treatment: Once tumors are established (as determined by imaging), mice are randomized to receive vehicle control or this compound administered orally.
-
Efficacy Assessment: Tumor volume is monitored regularly using imaging techniques (e.g., bioluminescence or MRI). At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor and plasma samples are collected to assess drug concentration and downstream target modulation (e.g., expression of HIF-2α target genes via qPCR or immunohistochemistry).[5]
Everolimus Clinical Trial Protocol (Based on RECORD-1)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter phase 3 trial.[8]
-
Patient Population: Patients with metastatic renal cell carcinoma whose disease had progressed on prior therapy with sunitinib (B231) or sorafenib.[8]
-
Randomization: Patients are randomized in a 2:1 ratio to receive either everolimus (10 mg once daily) or a placebo, both in combination with best supportive care.[8]
-
Primary Endpoint: Progression-free survival (PFS), as assessed by independent central radiological review.[8]
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), safety, and quality of life.[8]
-
Assessments: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks). Adverse events are continuously monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Experimental Workflow
Caption: Workflow illustrating the preclinical evaluation of this compound and the clinical trial design for everolimus.
Mechanisms of Resistance
Everolimus: Resistance to everolimus can occur through several mechanisms, including:
-
Feedback activation of the PI3K/Akt pathway: Inhibition of mTORC1 can lead to a feedback loop that activates Akt, thereby promoting cell survival.
-
Mutations in mTOR: Acquired mutations in the FKBP12-rapamycin binding domain of mTOR can prevent everolimus from binding and inhibiting its target.[9]
-
Upregulation of other survival pathways: Cancer cells can bypass mTORC1 inhibition by activating alternative signaling pathways, such as the MAPK pathway.[10]
This compound: Preclinical studies have identified potential resistance mechanisms to HIF-2α inhibitors, including:
-
Mutations in HIF-2α or ARNT: Mutations in the drug-binding site of HIF-2α or in its dimerization partner ARNT can prevent the inhibitor from disrupting the HIF-2α/ARNT complex.[6]
-
Activation of parallel pathways: Tumors may develop resistance by upregulating other oncogenic pathways that are independent of HIF-2α signaling.
Conclusion
The direct comparison of a HIF-2α inhibitor with an mTOR inhibitor in a large-scale clinical trial has provided valuable data for the renal cancer research community. While both this compound and everolimus target critical pathways in RCC, the clinical data suggests that HIF-2α inhibition may offer an improved therapeutic window, particularly in terms of progression-free survival and objective response rates in a pre-treated patient population. The distinct mechanisms of action and resistance profiles of these two drug classes underscore the importance of personalized medicine and the potential for combination therapies to overcome treatment resistance and improve patient outcomes in renal cell carcinoma. Further research into biomarkers that can predict response to each of these agents will be crucial in optimizing their use in the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. actionkidneycancer.org [actionkidneycancer.org]
- 3. Belzutifan Improves Outcomes for Pretreated Patients With Clear Cell Renal Cell Carcinoma Compared to Everolimus - The ASCO Post [ascopost.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of HIF-2 antagonism in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3 trial of everolimus for metastatic renal cell carcinoma : final results and analysis of prognostic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response and Acquired Resistance to Everolimus in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-PT2399: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of (Rac)-PT2399, emphasizing safety and regulatory compliance.
Understanding the Compound: Safety First
Before initiating any disposal procedures, it is crucial to understand the nature of the substance. This compound is a chemical compound that requires careful handling. Athough a specific Safety Data Sheet (SDS) for "this compound" was not identified in the search, general best practices for chemical disposal should be strictly followed. The information presented here is based on established guidelines for laboratory chemical waste management.
Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements in your location.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment is mandatory to minimize exposure risk.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedure: A Step-by-Step Approach
The proper disposal of this compound should be carried out in a designated area, preferably within a chemical fume hood to prevent inhalation of any potential vapors.
Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Detailed Steps:
-
Prepare Waste Container: Select a waste container that is compatible with this compound. The container should be clean, dry, and have a secure lid.
-
Label Container Clearly: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazards (e.g., flammable, corrosive, toxic).
-
Transfer this compound Waste: Carefully transfer the waste into the prepared container using a funnel or other appropriate tools to avoid spills.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
Store Securely: Seal the container tightly and store it in a designated and properly ventilated satellite accumulation area until it is collected.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Key Considerations:
-
Small Spills: For minor spills, use a chemical spill kit to absorb the material.
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS office.
-
Decontamination: After the spill has been absorbed, decontaminate the area with an appropriate solvent or cleaning solution as recommended by your safety protocols.
-
Waste Disposal: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
Personal protective equipment for handling (Rac)-PT2399
Essential Safety and Handling Guide for (Rac)-PT2399
This compound is a potent and specific hypoxia-inducible factor 2α (HIF-2α) inhibitor intended for research use only. Due to its potency and the lack of comprehensive public safety data, it should be handled with caution as a compound of unknown toxicity. The following guidelines are based on best practices for handling potent small molecule inhibitors in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the compound being used, the frequency of handling, and the specific procedures being performed. All personnel must be trained on the potential hazards and the required safety procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloving | - Inner Glove: Nitrile glove. - Outer Glove: Chemically resistant glove (e.g., butyl rubber or thicker nitrile) to be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | - Disposable, solid-front, back-closing lab coat. - Made of a low-permeability material. |
| Eye Protection | Safety Goggles | - Chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | - To be worn over safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | - A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for procedures with a high risk of aerosolization (e.g., weighing powders, preparing concentrated solutions). The need for respiratory protection should be determined by the risk assessment. |
| Foot Protection | Closed-toe Shoes | - Non-slip, closed-toe shoes are mandatory in the laboratory. |
Handling Procedures
3.1. Designated Work Area: All work with this compound, especially with the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
3.2. Handling of Solid Compound:
-
Weighing of the powdered form of this compound should be done in a fume hood on a disposable weighing paper.
-
Use dedicated spatulas and equipment. Clean all equipment thoroughly after use.
3.3. Solution Preparation (in DMSO): this compound is often supplied as a solution in dimethyl sulfoxide (B87167) (DMSO). DMSO can enhance the absorption of chemicals through the skin[1][2]. Therefore, extreme caution must be exercised when handling DMSO solutions.
-
Prepare solutions in a chemical fume hood.
-
Use appropriate chemically resistant gloves (butyl rubber or fluoroelastomer gloves are recommended when working with DMSO)[1].
-
Avoid direct contact with the skin. In case of contact, immediately wash the affected area with copious amounts of water.
3.4. General Handling:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Keep containers of this compound tightly sealed when not in use.
Disposal Plan
All waste generated from the handling of this compound should be considered hazardous waste unless determined otherwise by a qualified safety professional.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, lab coats), weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | - Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. - Do not dispose of this compound solutions down the drain. |
| Sharps Waste | - Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | - Immediately remove contaminated clothing. - Flush the affected area with large amounts of water for at least 15 minutes. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area. - If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an absorbent material. - For large spills, or if you are not trained, contact your institution's environmental health and safety department. |
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Recommended Personal Protective Equipment for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
